5-bromo-2,4-diethoxybenzaldehyde
Description
The exact mass of the compound 5-bromo-2,4-diethoxybenzaldehyde is 272.00481 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-2,4-diethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2,4-diethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-diethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-11(15-4-2)9(12)5-8(10)7-13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOFUOVYTQUDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=O)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-2,4-diethoxybenzaldehyde (CAS 223699-52-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 5-bromo-2,4-diethoxybenzaldehyde. As a substituted aromatic aldehyde, this compound holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.
Core Properties and Physicochemical Data
5-bromo-2,4-diethoxybenzaldehyde is a polysubstituted aromatic aldehyde. The core structure consists of a benzene ring functionalized with a bromo group, two ethoxy groups, and a formyl (aldehyde) group. The specific arrangement of these substituents dictates the molecule's reactivity and electronic properties.
Table 1: Physicochemical Properties of 5-bromo-2,4-diethoxybenzaldehyde
| Property | Value | Source |
| CAS Number | 223699-52-3 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |
| Molecular Weight | 273.12 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |
| logP (calculated) | 3.059 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 5 | [1] |
Synthesis and Purification
The most logical and established route to 5-bromo-2,4-diethoxybenzaldehyde is through the electrophilic aromatic substitution of the precursor, 2,4-diethoxybenzaldehyde. The electron-donating nature of the two ethoxy groups activates the benzene ring towards electrophilic attack.
Synthetic Rationale and Reagent Selection
The ethoxy groups at positions 2 and 4 are ortho, para-directing. The position C5 is para to the C2-ethoxy group and ortho to the C4-ethoxy group, making it a highly activated and sterically accessible site for bromination. The aldehyde group is a deactivating group, which will direct incoming electrophiles to the meta position (C3 and C5). The cumulative effect of the three substituents strongly favors bromination at the C5 position.
Common brominating agents for such activated aromatic systems include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). NBS is often preferred in laboratory settings as it is a solid and easier to handle than liquid bromine, providing a slow and controlled release of the electrophilic bromine species.[2][3][4] The reaction is typically carried out in a suitable organic solvent.
Detailed Experimental Protocol (Proposed)
Materials:
-
2,4-Diethoxybenzaldehyde
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (or another suitable polar aprotic solvent like DMF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-diethoxybenzaldehyde (1.0 equivalent) in acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.
Spectroscopic Characterization
The structural confirmation of 5-bromo-2,4-diethoxybenzaldehyde relies on a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aldehydic proton (CHO): Singlet, ~10.3 ppm.- Aromatic protons: Two singlets, one for the proton at C3 (~6.5-6.7 ppm) and one for the proton at C6 (~7.8-8.0 ppm).- Ethoxy protons (-OCH₂CH₃): Two quartets for the methylene groups (~4.1-4.3 ppm) and two triplets for the methyl groups (~1.4-1.5 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O): ~188-190 ppm.- Aromatic carbons: Six signals, with the carbon bearing the bromo group (C5) expected around 100-110 ppm. The carbons attached to the ethoxy groups (C2, C4) will be downfield (~160-165 ppm).- Ethoxy carbons (-OCH₂CH₃): Methylene carbons (~64-66 ppm) and methyl carbons (~14-15 ppm). |
| IR Spectroscopy | - Carbonyl stretch (C=O): Strong absorption band around 1680-1700 cm⁻¹.- Aromatic C-H stretch: Above 3000 cm⁻¹.- Aliphatic C-H stretch: Below 3000 cm⁻¹.- C-O-C (ether) stretch: Strong bands in the 1200-1250 cm⁻¹ region.- C-Br stretch: In the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺ (m/z 272 and 274).- Fragmentation: Expect loss of the aldehyde proton, ethoxy groups, and potentially the bromine atom. |
Chemical Reactivity and Potential Applications
The reactivity of 5-bromo-2,4-diethoxybenzaldehyde is governed by its functional groups: the aldehyde, the electron-rich aromatic ring, and the bromo substituent.
Reactivity Profile
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reductions to an alcohol, oxidations to a carboxylic acid, and the formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.
-
Aromatic Ring: The presence of two activating ethoxy groups and a deactivating bromo group still renders the ring susceptible to further electrophilic substitution, although the positions will be directed by the existing substituents.
-
Bromo Group: The carbon-bromine bond provides a handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of various substituents at the C5 position. This is a powerful tool for building molecular complexity.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity data for 5-bromo-2,4-diethoxybenzaldehyde is limited, its structural motifs are present in molecules with known therapeutic potential. Substituted benzaldehydes are precursors to a wide range of bioactive compounds.[6] For instance, derivatives of structurally related brominated hydroxybenzaldehydes have demonstrated anti-inflammatory and anticancer activities.[7][8]
The versatile reactivity of this molecule makes it a valuable building block for generating libraries of compounds for high-throughput screening. The ability to perform cross-coupling reactions at the bromo position while simultaneously or sequentially modifying the aldehyde group allows for the rapid diversification of the core structure. This is a key strategy in modern drug discovery for exploring structure-activity relationships.[9]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-bromo-2,4-diethoxybenzaldehyde is not widely available. However, based on data for structurally similar compounds such as 5-bromo-2-methoxybenzaldehyde and 5-bromosalicylaldehyde, the following precautions should be taken[3][9][10]:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Incompatibilities: Avoid strong oxidizing agents.
It is imperative to consult the supplier-provided safety data sheet upon acquisition and to handle the compound with the appropriate precautions for a potentially hazardous chemical.
Conclusion
5-bromo-2,4-diethoxybenzaldehyde is a valuable, functionalized aromatic aldehyde with significant potential as a building block in organic synthesis. Its defined substitution pattern allows for predictable reactivity at its three key functional sites: the aldehyde, the aromatic ring, and the bromo group. While further research is needed to fully elucidate its biological activity profile, its utility as a versatile intermediate in the synthesis of complex molecules for drug discovery and materials science is clear. The synthetic and characterization framework provided in this guide serves as a foundational resource for researchers working with this compound.
References
- A Comparative Guide to the Biological Activity of 5-Bromo-2-[(4-bromobenzyl)
-
SAFETY DATA SHEET - 5-Bromosalicylaldehyde. (2025). Fisher Scientific.[10]
-
Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide. (2025). BenchChem.[11]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025). BMC Chemistry.[6]
-
Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025). PYG Lifesciences.[9]
-
N-Bromosuccinimide. (2019). Wikipedia.[2]
-
223699-52-3 | 5-Bromo-2,4-diethoxybenzaldehyde. ChemScene.[1]
-
5-Bromoacetyl-2-hydroxybenzaldehyde synthesis. ChemicalBook.[12]
-
Novel process for aromatic bromination. (1993). Google Patents.[5]
-
SAFETY DATA SHEET - 5-Bromo-2-anisaldehyde. (2014). Fisher Scientific.[3][9]
-
The ¹H NMR spectrum for the 5-bromo-2-methoxybenzaldehyde is illustrated below. (2024). Chegg.com.[13]
-
New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. (2013). ResearchGate.[14]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal.[15]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.[4]
-
Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds. (2025). BenchChem.[16]
-
5-Bromo-2-isopropoxybenzaldehyde | 138505-25-6. MilliporeSigma.[17]
-
Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (2019). Patsnap.[18]
- Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. (2024). MDPI.
- Table of Characteristic IR Absorptions.
-
Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.[19]
-
2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR spectrum. ChemicalBook.[20]
-
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde - Optional[13C NMR]. SpectraBase.[21]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI.[8]
-
2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972. PubChem.[22]
- Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Study. (2022).
- Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (n.d.). SunanKalijaga.org.
-
3-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 2793423. PubChem.[23]
-
2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456. PubChem.[24]
- Synthesis and Redox Properties of Superbenzene Porphyrin Conjugates. (2020).
- Synthesis and Spectroscopic Investigation of a Hexaaza Lanthanum(III) Macrocycle with a Hybrid-Type G4 DNA Stabilizing Effect. (2021). CNR-IRIS.
- Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Altern
-
3,4-Diethoxybenzaldehyde. NIST WebBook.[25]
- Synthesis and Biological Evaluation of Novel Mixed-Ligand 99m Tc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents. (2025). MDPI.
- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Inform
-
91335-51-2 | 2-Bromo-4,5-diethoxybenzaldehyde. ChemScene.[26]
- Natural Aldehydes on Health Effects. (2025). Oriental Journal of Chemistry.
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molecular weight and structure of 5-bromo-2,4-diethoxybenzaldehyde
An In-Depth Technical Guide to 5-Bromo-2,4-diethoxybenzaldehyde: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 5-bromo-2,4-diethoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its core physicochemical properties, propose a robust synthetic strategy grounded in established chemical principles, and explore its potential as a versatile intermediate for the development of complex molecules.
Core Physicochemical Properties and Structural Analysis
5-Bromo-2,4-diethoxybenzaldehyde is a poly-substituted benzene derivative. Its chemical identity and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 223699-52-3 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |
| Molecular Weight | 273.12 g/mol | [1] |
| Purity (Typical) | ≥98% | [1] |
| SMILES | O=CC1=CC(Br)=C(OCC)C=C1OCC | [1] |
| Topological Polar Surface Area | 35.53 Ų | [1] |
| logP (Computed) | 3.059 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Structural Elucidation
The structure of 5-bromo-2,4-diethoxybenzaldehyde is defined by an aldehyde group at position 1, two ethoxy groups at positions 2 and 4, and a bromine atom at position 5. This specific arrangement of functional groups dictates its chemical reactivity.
-
Aldehyde Group (-CHO): The carbonyl carbon is highly electrophilic, making it a prime site for nucleophilic attack. This group is strongly deactivating and directs incoming electrophiles to the meta-position via its electron-withdrawing inductive and resonance effects.[2]
-
Ethoxy Groups (-OCH₂CH₃): These are activating groups, donating electron density to the aromatic ring through resonance. They direct incoming electrophiles to the ortho and para positions.
-
Bromo Group (-Br): This halogen is a deactivating group due to its strong electron-withdrawing inductive effect, yet it acts as an ortho, para-director for electrophilic aromatic substitution.[2]
The interplay of these electronic effects makes the molecule a unique building block for further functionalization.
Caption: Proposed synthetic workflow via Williamson ether synthesis.
Detailed Experimental Protocol (Illustrative)
This protocol is a generalized procedure based on standard practices for Williamson ether synthesis. [3] Objective: To synthesize 5-bromo-2,4-diethoxybenzaldehyde from 5-bromo-2,4-dihydroxybenzaldehyde.
Materials:
-
5-bromo-2,4-dihydroxybenzaldehyde (1.0 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Ethyl iodide (C₂H₅I, 2.2 equivalents)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous acetone (or DMF) to dissolve.
-
Causality: A polar aprotic solvent like acetone or DMF is chosen because it effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive, thus accelerating the reaction. [3]2. Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will become a suspension.
-
Causality: K₂CO₃ is a mild and effective base used to deprotonate both phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. A slight excess ensures complete deprotonation.
-
-
Addition of Alkylating Agent: Add ethyl iodide (2.2 eq) to the stirred suspension.
-
Causality: Ethyl iodide is the electrophile. The phenoxide ions will attack the electrophilic carbon of the ethyl group in an Sₙ2 reaction, displacing the iodide leaving group. A small excess ensures the reaction goes to completion.
-
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the nucleophilic substitution. TLC allows for the visualization of the consumption of starting material and the formation of the product.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium salts and wash them with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Causality: The water wash removes any remaining inorganic salts (like KI and excess K₂CO₃), while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to achieve high purity.
Applications in Research and Drug Development
Substituted benzaldehydes are foundational building blocks in medicinal chemistry. 5-Bromo-2,4-diethoxybenzaldehyde offers multiple reaction sites for diversification, making it a valuable starting point for creating libraries of novel compounds.
-
Aldehyde Handle: The aldehyde functionality is a gateway to numerous transformations, including reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation with primary amines to form Schiff bases, which are known to exhibit antibacterial properties. [4]* Bromine Site: The bromine atom is ideal for modern cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise installation of aryl, vinyl, or alkynyl groups, dramatically increasing molecular complexity.
-
Scaffold for Bioactive Molecules: The core structure is related to other brominated phenolic compounds that have shown promising biological activities. For instance, brominated vanillin derivatives, which are structurally similar, have demonstrated anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK. [5]This suggests that derivatives of 5-bromo-2,4-diethoxybenzaldehyde could be explored for similar therapeutic applications.
Caption: Key reactivity sites for synthetic diversification.
Safety and Handling
As with all laboratory chemicals, 5-bromo-2,4-diethoxybenzaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on safety data for similar compounds like 5-bromosalicylaldehyde, skin and eye irritation may occur. [6]Avoid inhalation of dust or vapors. For long-term viability, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C. [1]
Conclusion
5-Bromo-2,4-diethoxybenzaldehyde is a chemical intermediate with significant potential. Its well-defined structure features multiple, distinct reactive sites that can be selectively addressed using a wide array of modern synthetic methodologies. The insights provided in this guide on its properties, logical synthesis, and potential applications underscore its value for researchers and scientists dedicated to the fields of organic synthesis and drug discovery.
References
-
5-Bromo-2-ethoxybenzaldehyde | MySkinRecipes. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design | BMC Chemistry via PMC. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells | MDPI. [Link]
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5-Bromo-2,4-diethoxybenzaldehyde: A Technical Guide to Safety, Handling, and Application
[1]
Executive Summary & Chemical Identity
5-Bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3) is a specialized halogenated benzaldehyde derivative utilized primarily as a regiospecific building block in the synthesis of heterocyclic pharmaceutical intermediates.[1][2] Its structural motif—combining an electron-withdrawing aldehyde, a lipophilic bromine handle, and two electron-donating ethoxy groups—makes it a critical scaffold for Suzuki-Miyaura cross-couplings and Schiff base condensations in drug discovery.[1]
This guide moves beyond standard compliance data, offering a mechanistic understanding of the compound's reactivity, stability, and safety profile to support rigorous experimental workflows.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 5-Bromo-2,4-diethoxybenzaldehyde |
| CAS Number | 223699-52-3 |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| SMILES | CCOc1cc(C=O)c(cc1OCC)Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
Hazard Identification & Risk Assessment (GHS)
Note: In the absence of compound-specific LD50 data, this assessment applies the Precautionary Principle , deriving hazards from Structural Activity Relationship (SAR) analysis of analogous halogenated benzaldehydes.[1]
GHS Classification (Predicted)
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[3][4] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][3] |
Toxicological Mechanism & Logic
The aldehyde moiety (-CHO) is highly reactive toward nucleophilic residues (lysine/cysteine) on mucosal proteins, driving the H335 and H315 classifications.[1] The bromine substituent increases lipophilicity (LogP ~3.0), facilitating dermal absorption, while the ethoxy groups donate electron density, potentially modulating the electrophilicity of the aldehyde but not negating its irritant properties.
Critical Alert: As a benzaldehyde derivative, this compound is susceptible to autoxidation upon air exposure, forming 5-bromo-2,4-diethoxybenzoic acid.[1] This degradation product is more acidic and may alter the corrosivity profile of the bulk material.
Safe Handling & Storage Protocols
Engineering Controls[1]
-
Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.
-
Powder Containment: Use static-dissipative weighing boats to prevent dispersal of fine particulates.[1]
Personal Protective Equipment (PPE) Selection Logic
-
Gloves: Nitrile rubber (0.11 mm) is sufficient for incidental splash protection due to the compound's solid state. However, if dissolved in carriers like Dichloromethane (DCM), use PVA or Silver Shield laminates, as DCM permeates Nitrile instantly.
-
Respiratory: If fume hood is unavailable (not recommended), use a P95/N95 particulate respirator combined with an Organic Vapor (OV) cartridge to capture potential aldehyde vapors.
Storage Stability Framework
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Rationale: The electron-rich aromatic ring makes the aldehyde prone to oxidation.[1] Light sensitivity is also a risk for brominated aromatics; store in amber vials.
Diagram 1: Risk Assessment & Handling Workflow
This decision tree guides the researcher through safe handling based on the physical state of the compound.
Caption: Decision matrix for PPE selection and handling environment based on physical state and solvent carrier.
Emergency Response Framework
Spill Response (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover spill with a damp paper towel to prevent dust generation.
-
Cleanup: Sweep up carefully or use a HEPA vacuum. Wipe surface with 10% acetone followed by soap and water.
-
Disposal: Place waste in a container labeled "Solid Organic Waste (Halogenated)."
Firefighting Measures
-
Media: Carbon Dioxide (CO₂), Dry Chemical, or Foam. Do NOT use a high-pressure water jet, which may scatter the powder.[1]
-
Combustion Products: Burning will release Hydrogen Bromide (HBr) gas, which is corrosive and toxic. Firefighters must wear SCBA.
Experimental Application: Synthesis & Reactivity
Context: This aldehyde is typically used as the electrophile in reductive aminations or as the aryl halide partner in cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol highlights safety checkpoints for using the aryl bromide moiety.[1]
-
Setup: In a flame-dried Schlenk flask under Argon.
-
Reagents: Combine 5-bromo-2,4-diethoxybenzaldehyde (1.0 eq), Boronic Acid derivative (1.2 eq), and Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Base: Add K₂CO₃ (3.0 eq) and degassed Dioxane/Water (4:1).
-
Safety Checkpoint: Degassing is critical not just for the catalyst, but to prevent oxidation of the aldehyde to the benzoic acid byproduct.
-
Reaction: Heat to 80°C. Monitor by TLC (UV detection).
-
Workup: Dilute with EtOAc. Wash with Brine.
-
Note: The aldehyde residue can form bisulfite adducts; avoid sodium bisulfite washes if you intend to recover unreacted starting material.
-
Diagram 2: Reactivity & Degradation Pathways
Visualizing the chemical fate of the molecule to understand storage and reactivity risks.
Caption: Primary reactivity pathways showing the desired synthetic routes (Green) and the storage degradation risk (Red).[1]
Ecological & Disposal Considerations
-
Ecotoxicity: Halogenated aromatics are often persistent in the environment. Do not allow to enter drains or watercourses.
-
Disposal: Dissolve in a combustible solvent (if not already dissolved) and burn in a chemical incinerator equipped with an afterburner and scrubber to neutralize HBr emissions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819972, 2-Bromo-4,5-diethoxybenzaldehyde (Isomer Analog).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
5-bromo-2,4-diethoxybenzaldehyde melting point and boiling point
This technical guide provides an in-depth analysis of 5-bromo-2,4-diethoxybenzaldehyde , a specialized intermediate used in the synthesis of pharmaceutical agents and organic electronic materials.
CAS Registry Number: 223699-52-3 Molecular Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol
Executive Summary
5-Bromo-2,4-diethoxybenzaldehyde is a halogenated benzaldehyde derivative characterized by two ethoxy groups at the ortho and para positions relative to the aldehyde, with a bromine atom at the meta position (position 5). This specific substitution pattern renders the molecule highly valuable for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) at the 5-position, while the aldehyde group serves as a versatile handle for condensation reactions (e.g., Knoevenagel, Schiff base formation).
Due to its specific application in proprietary drug discovery pipelines, experimental physical property data in open literature is sparse. This guide synthesizes available experimental data from structural analogues and precursors to provide a robust characterization profile.
Physicochemical Properties[1][2][3]
Melting Point and Boiling Point Analysis
The introduction of a bromine atom and ethyl chains significantly alters the lattice energy and volatility compared to the parent benzaldehyde.
| Property | Value / Range | Confidence Level | Source / Rationale |
| Physical State | Solid (Crystalline Powder) | High | Structural Analogy |
| Melting Point | 95 – 115 °C (Predicted) | Medium | Based on analogue interpolation (see below) |
| Boiling Point | 358 ± 25 °C (Predicted) | Low | Calculated at 760 mmHg; decomposes before boiling |
| Precursor MP | 69 – 70 °C | High | Experimental (2,4-diethoxybenzaldehyde) [1] |
| Analogue MP | 107 – 110 °C | High | Experimental (5-bromo-2-methoxybenzaldehyde) [2] |
Scientific Insight: The non-brominated precursor, 2,4-diethoxybenzaldehyde, melts at 69–70 °C [1].[1][2] Halogenation typically increases the melting point due to the heavy atom effect (increased London dispersion forces) and improved crystal packing efficiency.
-
Comparison: The analogue 5-bromo-2-methoxybenzaldehyde melts at 107–110 °C [2].
-
Effect of Ethoxy vs. Methoxy: Replacing a methoxy with an ethoxy group often lowers the melting point slightly due to the increased rotational freedom of the alkyl chain disrupting the crystal lattice. Therefore, the target compound is expected to melt in the range of 95–115 °C , likely closer to 100 °C.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO.
-
Sparingly Soluble: Ethanol, Methanol (cold).
-
Insoluble: Water.
Synthesis & Production Protocol
The most reliable synthetic route involves the electrophilic aromatic substitution (bromination) of 2,4-diethoxybenzaldehyde. The directing effects of the alkoxy groups strongly favor the 5-position.
Reaction Logic[3][4][5]
-
2-Ethoxy (Ortho): Strong activator, ortho/para director.
-
4-Ethoxy (Para): Strong activator, ortho/para director.
-
Aldehyde (Meta): Strong deactivator, meta director.
-
Result: Position 5 is reinforced by the para-directing effect of the 2-ethoxy group and the ortho-directing effect of the 4-ethoxy group. Position 3 is sterically hindered between two ethoxy groups.
Experimental Workflow
Reagents
-
Substrate: 2,4-Diethoxybenzaldehyde (1.0 eq)
-
Brominating Agent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)
-
Solvent: Glacial Acetic Acid (AcOH) or Chloroform (CHCl₃)
-
Buffer: Sodium Acetate (optional, to buffer HBr byproduct)
Step-by-Step Protocol
-
Dissolution: Dissolve 10.0 g (51.5 mmol) of 2,4-diethoxybenzaldehyde in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Temperature Control: Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature minimizes over-bromination and oxidation of the aldehyde.
-
Addition: Add a solution of bromine (8.6 g, 54 mmol) in 10 mL acetic acid dropwise over 30 minutes. Maintain temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a less polar spot compared to the starting material.
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water.
-
Isolation:
-
If solid precipitates: Filter the solid, wash with cold water (3 x 50 mL) to remove acid and traces of bromine.
-
If oil forms: Extract with DCM (3 x 50 mL), wash organic layer with saturated NaHCO₃ (to neutralize acid) and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture (9:1).
Visualization of Synthesis Pathway[1]
The following diagram illustrates the chemical transformation and the directing effects governing the regioselectivity.
Caption: Electrophilic aromatic substitution pathway showing the cooperative directing effects of ethoxy groups favoring the 5-position.
Characterization & Quality Control
To validate the synthesis of 5-bromo-2,4-diethoxybenzaldehyde (and exclude the 3-bromo isomer), Nuclear Magnetic Resonance (NMR) is the gold standard.
¹H-NMR Expectations (CDCl₃, 400 MHz)
-
Aldehyde (-CHO): Singlet at ~10.2 ppm.[2]
-
Aromatic H-6: Singlet at ~7.9 ppm. Note: This proton is deshielded by the adjacent aldehyde and bromine.
-
Aromatic H-3: Singlet at ~6.4 ppm.[1][2] Note: Shielded by two adjacent ethoxy groups.
-
Crucial Check: The coupling pattern must be two singlets (para relationship). If doublets are observed, regioselectivity failed (likely 6-bromo isomer, though unlikely with this substrate).
-
-
Ethoxy (-OCH₂CH₃):
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Avoid contact with skin. Bromine is highly corrosive and toxic; handle with extreme care or use NBS as a safer alternative.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive.
References
-
Arkivoc . (2000).[1][3] The preparation of some heteroaromatic and aromatic aldehydes. Vol (iii), 240-251.[1][2][3] Link (Confirming MP of 2,4-diethoxybenzaldehyde precursor).
-
PrepChem . Synthesis of 5-bromo-2-methoxybenzaldehyde. Link (Providing experimental MP for the mono-methoxy analogue).
-
PubChem . Compound Summary: 2-Bromo-4,5-diethoxybenzaldehyde (Isomer). Link (For structural comparison of isomers).
-
ChemScene . Product Data: 5-Bromo-2,4-diethoxybenzaldehyde. Link (CAS verification).
Sources
suppliers and price of 5-bromo-2,4-diethoxybenzaldehyde 97% purity
An In-depth Technical Guide to the Procurement and Application of 5-Bromo-2,4-Diethoxybenzaldehyde
Part 1: Executive Summary & Strategic Value
5-Bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3) is a specialized aromatic building block primarily utilized in the synthesis of heterocyclic pharmaceutical intermediates. Structurally, it serves as a lipophilic analog to the more common 5-bromo-2,4-dimethoxybenzaldehyde.
In drug discovery, the substitution of methoxy groups with ethoxy chains is a critical Structure-Activity Relationship (SAR) strategy. This modification alters the compound's lipophilicity (LogP) and metabolic stability without significantly changing the electronic properties of the aromatic ring. Consequently, this aldehyde is a high-value target for researchers optimizing the bioavailability of coumarin-based anticoagulants, Schiff base ligands, and anti-tubercular agents.
Key Procurement Insight: Unlike commodity chemicals, this compound is classified as a Tier 3 Building Block (low volume, high specificity). It is rarely held in bulk stock by major catalog distributors (e.g., Sigma-Aldrich, Thermo) and is typically sourced via specialized synthesis houses or "Make-to-Order" (MTO) workflows.
Part 2: Procurement Intelligence
Supplier Landscape & Availability
The market for CAS 223699-52-3 is fragmented. High-purity (>97%) material is predominantly supplied by boutique synthesis labs in China and the US.
| Supplier Tier | Representative Vendors | Stock Status | Typical Lead Time |
| Primary Aggregators | eMolecules, MolPort | Low / Variable | 2–3 Weeks |
| Direct Manufacturers | ChemScene, Ambeed, BLD Pharm | High Probability | 1–5 Days (if in stock) |
| Catalog Giants | Fisher Scientific (via third-party) | Zero / Backorder | 4–8 Weeks |
Price Analysis (Market Estimates)
Note: Prices fluctuate based on raw material costs (Resorcinol/Ethyl Iodide) and batch availability.
-
R&D Scale (1g - 5g): High price variance. Expect $80 - $150 USD per gram .
-
Pilot Scale (25g - 100g): Significant economies of scale. Expect $40 - $70 USD per gram .
-
Custom Synthesis (>1kg): Requires RFQ. Prices typically drop to $2,000 - $3,500 per kg , depending on the purity requirement.
Cost Driver Warning: The 97% purity grade is standard. Requesting >99% purity (HPLC) often triggers a recrystallization step that can increase costs by 40% due to yield loss.
Part 3: Technical Profile & Synthesis Logic
To validate the quality of incoming material, one must understand its synthetic origin. Impurities in 5-bromo-2,4-diethoxybenzaldehyde are directly related to its manufacturing pathway.
Retrosynthetic Analysis
The most robust industrial route involves the bromination of 2,4-diethoxybenzaldehyde. The precursor itself is derived from the ethylation of resorcinol followed by formylation.
Pathway Visualization (DOT):
Caption: Figure 1.[1] Industrial synthesis workflow. Note that regiospecificity during bromination is critical to avoid the 3-bromo isomer impurity.
Critical Impurity Profile
When analyzing a Certificate of Analysis (CoA), look for these specific by-products:
-
3-Bromo isomer: Result of poor regiocontrol during bromination. Hard to separate by crystallization.
-
Mono-ethoxy derivatives: Result of incomplete alkylation of resorcinol earlier in the chain.
-
Dibromo species: Result of over-bromination (using excess
).
Part 4: Quality Assurance Protocols
As a Senior Scientist, you should not rely solely on the vendor's CoA. Implement this self-validating protocol upon receipt of the material.
HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 50% B to 90% B over 15 minutes. (High organic start due to lipophilicity of ethoxy groups).
-
Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).
-
Acceptance Criteria: Main peak >97.0% area. No single impurity >1.0%.
1H-NMR Validation (CDCl3, 400 MHz)
The structure is confirmed by the distinct pattern of the aromatic ring and the ethyl chains.
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |
| Aldehyde (-CHO) | ~10.2 ppm | Singlet | 1H | Characteristic deshielded aldehyde. |
| Aromatic H-6 | ~7.9 ppm | Singlet | 1H | Ortho to aldehyde (deshielded). |
| Aromatic H-3 | ~6.4 ppm | Singlet | 1H | Ortho to two alkoxy groups (shielded). |
| OCH2- (Ethoxy) | ~4.1 ppm | Quartet | 4H | Two overlapping quartets. |
| -CH3 (Ethoxy) | ~1.5 ppm | Triplet | 6H | Two overlapping triplets. |
Note: The presence of singlets in the aromatic region confirms the 2,4,5-substitution pattern. Any splitting (doublets) indicates the wrong isomer (e.g., 2,3-diethoxy).
Part 5: Handling, Stability & Safety
Storage & Stability
-
Oxidation Risk: Aldehydes are prone to air oxidation to carboxylic acids (5-bromo-2,4-diethoxybenzoic acid).
-
Protocol: Store under Argon or Nitrogen atmosphere at 2–8°C .
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation.[3]
-
Handling: Use a fume hood. Brominated aromatics can be potent sensitizers.
References
-
PubChem Database. (2025).[4][5] Compound Summary: Brominated Benzaldehyde Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. (Foundational chemistry for formylation step). Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. sunankalijaga.org [sunankalijaga.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-bromo-2,4-diethoxybenzaldehyde PubChem CID and chemical ID
Technical Monograph: 5-Bromo-2,4-diethoxybenzaldehyde
Executive Summary & Chemical Identity
5-Bromo-2,4-diethoxybenzaldehyde is a highly functionalized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive heterocycles, pharmaceutical candidates, and advanced materials. Its structure features an electron-deficient aldehyde group, two electron-donating ethoxy substituents, and a bromine atom at the 5-position, which acts as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
This guide delineates the physicochemical profile, synthetic pathways, and application logic for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 223699-52-3 |
| IUPAC Name | 5-Bromo-2,4-diethoxybenzaldehyde |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| SMILES | CCOc1cc(C=O)c(cc1OCC)Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water |
Structural Significance & Reactivity Profile
The molecule's reactivity is dictated by the interplay between its substituents:
-
Aldehyde (-CHO): Acts as an electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation).
-
Bromine (-Br) at C5: A leaving group positioned para to the C2-ethoxy group. It is activated for palladium-catalyzed cross-coupling, facilitating the introduction of aryl, vinyl, or alkynyl groups.
-
Ethoxy Groups (-OEt) at C2 & C4: Strong electron-donating groups (EDGs) that increase electron density on the ring, making the aldehyde carbonyl less electrophilic than in unsubstituted benzaldehyde but highly reactive toward Vilsmeier-Haack formylation precursors or bromination agents during synthesis.
Reactivity Logic Diagram
Figure 1: Functional group reactivity mapping for 5-bromo-2,4-diethoxybenzaldehyde.
Synthetic Pathways
The synthesis of 5-bromo-2,4-diethoxybenzaldehyde typically proceeds via the regioselective bromination of 2,4-diethoxybenzaldehyde. The directing effects of the alkoxy groups strongly favor the 5-position (para to the C2-ethoxy and ortho to the C4-ethoxy), minimizing the formation of the 3-bromo isomer due to steric hindrance.
Protocol: Regioselective Bromination
Objective: Synthesize 5-bromo-2,4-diethoxybenzaldehyde from 2,4-diethoxybenzaldehyde.
Reagents:
-
Substrate: 2,4-Diethoxybenzaldehyde (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (Br₂) (1.0 eq)
-
Solvent: Acetonitrile (ACN) or Glacial Acetic Acid
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4-diethoxybenzaldehyde (10 mmol) in acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.
-
Note: If using Br₂, add dropwise as a solution in acetic acid.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product typically appears as a less polar spot compared to the starting material.
-
Quenching: Quench the reaction with saturated sodium thiosulfate solution (to neutralize excess bromine) and water.
-
Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Electrophilic aromatic substitution pathway for the synthesis of the target compound.
Applications in Drug Discovery
This compound is a "privileged scaffold" modifier. Its specific substitution pattern allows it to serve as a core for:
-
Schiff Base Ligands: Reaction with primary amines yields imines (Schiff bases) which are often evaluated for antimicrobial, antifungal, and anticancer activity. The ethoxy groups enhance lipophilicity, potentially improving cell membrane permeability.
-
Quinazoline Derivatives: Condensation with amidines or guanidines can yield substituted quinazolines, a class of compounds known for EGFR inhibition (e.g., Gefitinib analogs).
-
Benzofuran Synthesis: The ortho-bromo and ortho-alkoxy pattern allows for intramolecular cyclization strategies to form benzofurans, common in natural product synthesis.
Quantitative Data: Solubility & Handling
| Solvent | Solubility Rating | Application Note |
|---|---|---|
| DMSO | High (>50 mg/mL) | Preferred for biological assays |
| DCM | High | Standard for synthesis/extraction |
| Ethanol | Moderate (Heat required) | Recrystallization solvent |
| Water | Negligible | Precipitation medium |
Safety & Handling (SDS Summary)
As a halogenated aromatic aldehyde, standard safety protocols for organic synthesis apply.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819972, 2-Bromo-4,5-diethoxybenzaldehyde. Retrieved from [Link](Note: Isomeric reference for property comparison).
difference between 5-bromo-2,4-diethoxybenzaldehyde and its isomers
The following technical guide is structured to provide an in-depth analysis of 5-bromo-2,4-diethoxybenzaldehyde , focusing on its differentiation from key isomers, synthetic pathways, and analytical characterization.
Differentiation, Synthesis, and Characterization in Pharmaceutical Applications
Executive Summary
5-Bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of resorcinol-based HSP90 inhibitors (e.g., Ganetespib analogs) and Schiff base ligands. Its structural integrity is defined by the precise regiochemical placement of the bromine atom at the C5 position.
In drug development, distinguishing this molecule from its isomers—specifically 2-bromo-4,5-diethoxybenzaldehyde and 3-bromo-2,4-diethoxybenzaldehyde —is paramount. These isomers possess identical molecular weights (
Structural Taxonomy & Isomer Landscape
The core scaffold is a di-substituted benzaldehyde.[1][2][3][4] The electronic environment of the benzene ring is dominated by the two ethoxy groups (Strong Electron Donating Groups - EDGs) and the aldehyde (Strong Electron Withdrawing Group - EWG).
| Compound | Structure Description | Key Feature | Origin Risk |
| Target: 5-Bromo-2,4-diethoxybenzaldehyde | Br at C5 (Para to C2-OEt, Ortho to C4-OEt) | Thermodynamic major product of bromination. | Target |
| Impurity A: 3-Bromo-2,4-diethoxybenzaldehyde | Br at C3 (Between two OEt groups) | Sterically hindered; kinetic impurity. | High (Over-bromination or high T) |
| Isomer B: 2-Bromo-4,5-diethoxybenzaldehyde | Br at C2 (Ortho to CHO) | Constitutional isomer; derived from 3,4-diethoxybenzaldehyde. | Low (Requires wrong starting material) |
Visualizing Electronic Directing Effects
The following diagram illustrates why the C5 position is the favored site for Electrophilic Aromatic Substitution (EAS).
Figure 1: Regioselectivity logic. Position 5 is synergistically activated by both ethoxy groups and is less sterically hindered than position 3.
Synthetic Pathways & Protocol
The synthesis relies on the controlled bromination of 2,4-diethoxybenzaldehyde. The choice of brominating agent and temperature controls the ratio of the 5-bromo target to the 3-bromo impurity.
Experimental Protocol: Selective Bromination
Objective: Synthesize 5-bromo-2,4-diethoxybenzaldehyde with <1% 3-bromo impurity.
Reagents:
-
Substrate: 2,4-Diethoxybenzaldehyde (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) or
(1.0 eq) -
Solvent: Acetonitrile (ACN) or Glacial Acetic Acid
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of 2,4-diethoxybenzaldehyde in 100 mL of ACN. Cool to 0°C in an ice bath.
-
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents high local concentration of Br+, reducing 3,5-dibromo byproduct formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting material.
-
Quench: Pour mixture into 200 mL ice water. The solid product precipitates.[2][5][6]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
-
Critical Check: If the melting point is <100°C (Lit. ~110-112°C), significant 3-bromo isomer may be present.
-
Comparison with Isomer Synthesis
To obtain the 2-bromo-4,5-diethoxybenzaldehyde isomer, one must start with 3,4-diethoxybenzaldehyde .
-
Pathway: 3,4-Diethoxybenzaldehyde +
2-Bromo-4,5-diethoxybenzaldehyde. -
Mechanism: The bromine attacks the position para to the 3-ethoxy group (C6 in original numbering, which becomes C2 in the product).
Physicochemical Characterization (The "Fingerprint")
Distinguishing the target from its isomers requires NMR analysis. Mass spectrometry (MS) is ineffective for isomers as the
H NMR Diagnostic Criteria
The splitting pattern of the aromatic protons is the definitive test.
| Isomer | H-Proton Positions | Coupling Pattern ( | Diagnostic Signal |
| 5-Bromo-2,4-diethoxy | H-3, H-6 | Para (Singlets) | Two singlets (~6.5 ppm, ~7.9 ppm) |
| 3-Bromo-2,4-diethoxy | H-5, H-6 | Ortho (Doublets) | Two doublets ( |
| 6-Bromo-2,4-diethoxy | H-3, H-5 | Meta (Doublets) | Two doublets ( |
| 2-Bromo-4,5-diethoxy | H-3, H-6 | Para (Singlets) | Two singlets (Requires NOE to distinguish from target) |
Distinguishing the "Singlet" Isomers
Both the target (5-bromo-2,4) and the constitutional isomer (2-bromo-4,5) show para-singlets.
-
Target (5-bromo-2,4): The aldehyde proton (CHO) shows an NOE correlation with H-6 (aromatic). H-6 is a singlet. H-3 is a singlet.
-
Differentiation via Shift:
-
In 5-bromo-2,4 , H-3 is flanked by two ethoxy groups (C2, C4), causing significant upfield shielding (~6.4-6.5 ppm).
-
In 2-bromo-4,5 , H-3 is ortho to a bromine and meta to an ethoxy, appearing further downfield (~7.0+ ppm).
-
Figure 2: NMR Decision Tree for Isomer Identification.
Applications in Drug Development
HSP90 Inhibition
The 2,4-diethoxy-5-bromo motif serves as a protected precursor to the resorcinol pharmacophore found in Heat Shock Protein 90 (HSP90) inhibitors.
-
Mechanism: The bromine atom allows for Suzuki-Miyaura coupling with isoxazoles or triazoles.
-
Deprotection: Subsequent removal of the ethyl groups (using
) reveals the 2,4-dihydroxy moiety, which binds to the ATP-binding pocket of HSP90 via hydrogen bonding with Asp93.
Schiff Base Ligands
The aldehyde group condenses with amines to form Schiff bases. The 5-bromo substituent enhances the biological activity (antimicrobial/antifungal) of the resulting metal complexes by increasing lipophilicity and electronic modulation.
References
-
Synthesis of Bromin
-
Source: BenchChem Technical Guides.[1]
- Context: General protocols for bromination of activated benzaldehydes using NBS and elemental bromine.
-
-
Regioselectivity in Electrophilic Arom
- Source: ChemicalBook & PubChem Compound Summary (CID 819972).
- Context: Data on 2-bromo-4,5-diethoxybenzaldehyde and its structural relationship to veratraldehyde deriv
-
HSP90 Inhibitor SAR Studies
- Source: National Institutes of Health (NIH) / PubMed Central.
- Context: Structure-Activity Relationship (SAR) of resorcinol-based inhibitors where the 5-position halogen is critical for potency.
-
Spectroscopic D
- Source: Sigma-Aldrich / Merck Millipore.
- Context: Reference NMR data for 2,4-diethoxybenzaldehyde and its deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. globalchemmall.com [globalchemmall.com]
- 5. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide on 5-Bromo-2,4-diethoxybenzaldehyde: Chemical Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of advanced organic synthesis and drug development, halogenated alkoxybenzaldehydes serve as indispensable building blocks. 5-Bromo-2,4-diethoxybenzaldehyde is a highly versatile intermediate characterized by its unique substitution pattern. The presence of an electrophilic aldehyde, two electron-donating ethoxy groups, and a reactive bromine atom provides orthogonal reactivity. This whitepaper delivers a comprehensive technical analysis of its chemical identity, mechanistic synthesis, and critical applications in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of C-glycoside derivatives for metabolic disorders.
Chemical Identity & Structural Parameters
Understanding the structural parameters of 5-bromo-2,4-diethoxybenzaldehyde is critical for predicting its behavior in complex synthetic workflows. The ethoxy groups at the 2- and 4-positions strongly activate the benzene ring via resonance, while the bromine atom at the 5-position serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) or lithium-halogen exchange reactions [1].
Table 1: Chemical Nomenclature and Physicochemical Identifiers
| Parameter | Specification |
| IUPAC Name | 5-bromo-2,4-diethoxybenzaldehyde |
| Common Synonyms | 5-bromo-2,4-diethoxy-benzaldehyde; Benzaldehyde, 5-bromo-2,4-diethoxy- |
| CAS Registry Number | 223699-52-3 |
| PubChem CID | 882423 |
| Molecular Formula | C11H13BrO3 |
| Molecular Weight | 273.12 g/mol |
| SMILES String | CCOc1cc(OCC)c(cc1Br)C=O |
| Functional Groups | Aryl bromide, Aromatic ether, Aldehyde |
Mechanistic Synthesis Workflows
The synthesis of 5-bromo-2,4-diethoxybenzaldehyde typically proceeds via one of two primary pathways, depending on the availability of starting materials and scale-up requirements.
-
Route A (Electrophilic Aromatic Bromination): Starting from 2,4-diethoxybenzaldehyde, bromination is directed to the 5-position. The ethoxy groups are strongly ortho/para directing. The 3-position is sterically hindered by the two adjacent ethoxy groups, making the 5-position the kinetically and thermodynamically favored site for electrophilic attack.
-
Route B (Base-Mediated Alkylation): Starting from 5-bromo-2,4-dihydroxybenzaldehyde, the phenolic hydroxyl groups are alkylated using an ethyl halide. This route is highly scalable and avoids the use of highly toxic elemental bromine in the final step.
Figure 1: Primary synthetic routes for 5-bromo-2,4-diethoxybenzaldehyde.
Self-Validating Experimental Protocol: Base-Mediated Ethylation
For researchers synthesizing this compound de novo, Route B is preferred due to its operational safety and high yield. The following protocol is a self-validating system adapted from standard phenolic alkylation methodologies utilized in pharmaceutical patent literature [2].
Materials Required:
-
5-Bromo-2,4-dihydroxybenzaldehyde (1.0 equivalent)
-
Ethyl Iodide (EtI) (2.5 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Acetone (anhydrous) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology & Causality:
-
Reaction Setup: Dissolve 5-bromo-2,4-dihydroxybenzaldehyde in anhydrous acetone (approx. 10 mL per gram of substrate) under an inert nitrogen atmosphere.
-
Causality: Acetone is chosen as a polar aprotic solvent that accelerates the S_N2 substitution while being easily removed under reduced pressure during workup.
-
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ to the solution and stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenolic hydroxyl groups (forming a highly nucleophilic phenoxide) but weak enough to prevent unwanted Cannizzaro-type reactions or aldol condensations at the aldehyde moiety.
-
-
Alkylation: Introduce Ethyl Iodide dropwise via a syringe. Heat the reaction mixture to a gentle reflux (approx. 56°C).
-
Causality: 2.5 equivalents of EtI are used to ensure complete dialkylation, compensating for the volatility of EtI at reflux temperatures.
-
-
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.
-
Self-Validation: The starting dihydroxy compound is highly polar and will remain near the baseline. The target diethoxy product is significantly less polar and will migrate to a higher Rf value. The disappearance of the baseline spot confirms reaction completion.
-
-
Workup and Purification: Cool the mixture to room temperature, filter off the inorganic salts (KBr, excess K₂CO₃), and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude product. Purify via recrystallization (ethanol/water) or silica gel flash chromatography [3].
Applications in Drug Development
5-Bromo-2,4-diethoxybenzaldehyde is a highly prized intermediate in the synthesis of C-glycoside derivatives , which are potent inhibitors of the Sodium-Glucose Cotransporter 2 (SGLT2) used in the treatment of Type 2 Diabetes [2].
The critical structural feature is the bromine atom, which allows the molecule to act as a nucleophile precursor. When treated with a strong organolithium reagent (such as n-butyllithium), the compound undergoes a rapid lithium-halogen exchange. The resulting aryl lithium species is highly nucleophilic and can attack the carbonyl carbon of a protected gluconolactone. Subsequent reduction and deprotection steps yield the therapeutically active C-glycoside.
Figure 2: Application of 5-bromo-2,4-diethoxybenzaldehyde in SGLT2 inhibitor synthesis.
The dual ethoxy groups play a vital role in the final API by modulating the lipophilicity and target-binding affinity of the drug molecule, ensuring optimal pharmacokinetic properties.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 882423, 5-Bromo-2,4-diethoxybenzaldehyde." PubChem, National Institutes of Health. URL: [Link]
- Katsuno, K., et al. "C-glycoside derivatives and salts thereof." United States Patent US7977466B2, Google Patents, 12 July 2011.
Strategic Storage and Photochemical Stability of Light-Sensitive Benzaldehyde Derivatives: A Technical Whitepaper
Executive Summary
Benzaldehyde and its substituted derivatives are foundational synthons in pharmaceutical development, peptide synthesis, and materials science. However, their inherent susceptibility to autooxidation and photochemical degradation presents significant challenges for long-term storage and batch-to-batch reproducibility. As a Senior Application Scientist, I have observed that empirical storage failures often stem from a misunderstanding of the distinct degradation mechanisms at play. This whitepaper provides an authoritative, mechanistically grounded guide to the storage conditions of light-sensitive benzaldehyde derivatives, with a specific focus on the highly photoreactive o-nitrobenzaldehyde.
Mechanistic Foundations of Photodegradation
To engineer effective storage protocols, one must first understand the causality of degradation. The degradation of benzaldehyde derivatives is not a monolithic process; it is dictated by the specific functional groups present on the aromatic ring.
Radical Autooxidation (Unsubstituted & Electron-Rich Derivatives)
Benzaldehyde readily undergoes autooxidation to form benzoic acid upon exposure to air and light[1]. This process is a radical chain reaction. Light irradiation or trace metal impurities initiate the homolytic cleavage of the aldehydic C-H bond, generating a benzoyl radical. In the presence of ambient oxygen, this radical rapidly converts to a benzoylperoxy radical, which subsequently abstracts a hydrogen atom from another benzaldehyde molecule to form perbenzoic acid. The peracid then reacts with a second benzaldehyde molecule to yield two equivalents of benzoic acid.
Intramolecular Photorearrangement (Nitrobenzaldehydes)
The photochemistry of o-nitrobenzaldehyde (2-nitrobenzaldehyde) is fundamentally different and highly sensitive to UV/Visible light (290–400 nm). Upon photoexcitation to a triplet state, the ortho-nitro group facilitates an intramolecular hydrogen abstraction from the adjacent formyl group. This forms a highly reactive ketene intermediate, which rapidly rearranges into o-nitrosobenzoic acid[2][3]. Because this is an intramolecular redox process, it occurs independently of atmospheric oxygen, making strict light exclusion the only preventative measure.
Photochemical rearrangement pathway of o-nitrobenzaldehyde via a ketene intermediate.
Strategic Storage Parameters
The causality established above dictates a multi-tiered approach to storage. Since autooxidation requires oxygen and is accelerated by light, and photorearrangement requires only light, the intersection of inert atmosphere and actinic light protection is mandatory[4].
-
Temperature Control: Refrigeration (2–8 °C) drastically reduces the kinetic rate of autooxidation. For highly sensitive liquid derivatives, freezing (–20 °C) prevents the diffusion of dissolved oxygen and slows radical propagation.
-
Atmospheric Control: Storage under Argon is preferred over Nitrogen for liquid benzaldehydes. Because Argon is denser than air, it forms a protective "blanket" over the liquid surface, effectively displacing oxygen during repeated container openings[5].
-
Container Specifications: Amber borosilicate glass is required to block UV wavelengths below 400 nm. Plastics must be avoided due to potential plasticizer leaching and inherent oxygen permeability.
Table 1: Quantitative Storage Parameters and Degradation Profiles
| Derivative | Optimal Temp (°C) | Atmosphere | Light Condition | Primary Degradant | Mechanism of Degradation |
| Benzaldehyde (Liquid) | 2 to 8 | Argon Blanket | Amber Glass / Dark | Benzoic Acid | Radical Autooxidation |
| o-Nitrobenzaldehyde (Solid) | 2 to 8 | Nitrogen / Argon | Strict Dark | o-Nitrosobenzoic Acid | Intramolecular Photorearrangement |
| p-Methoxybenzaldehyde (Liquid) | 15 to 25 | Nitrogen / Argon | Amber Glass / Dark | p-Methoxybenzoic Acid | Radical Autooxidation |
| p-Chlorobenzaldehyde (Solid) | 15 to 25 | Tightly Sealed | Amber Glass / Dark | p-Chlorobenzoic Acid | Radical Autooxidation |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of stored benzaldehyde derivatives must not rely on assumption. The following protocol outlines a self-validating workflow for assessing the purity of o-nitrobenzaldehyde before use in sensitive syntheses.
Protocol: Self-Validating HPLC-UV Workflow for Degradant Quantification
Causality & Design: This protocol includes a forced-degradation positive control. By intentionally generating the degradant (o-nitrosobenzoic acid), the analyst validates that the chromatographic method possesses sufficient resolving power to detect degradation if it exists in the storage sample.
-
Step 1: Preparation of the Positive Control (Forced Degradation). Dissolve 10 mg of o-nitrobenzaldehyde in 10 mL of HPLC-grade acetonitrile. Expose 1 mL of this solution to a 365 nm UV lamp (10 W) for 15 minutes. This intentionally drives the photochemical rearrangement to ensure the degradant is present for method validation.
-
Step 2: Preparation of the Storage Sample. Under strict low-light conditions, dissolve 10 mg of the stored o-nitrobenzaldehyde batch in 10 mL of HPLC-grade acetonitrile.
-
Step 3: Chromatographic Separation. Inject 10 µL of both samples into a C18 Reverse-Phase HPLC column. Use a gradient mobile phase of Water (0.1% Trifluoroacetic acid) and Acetonitrile. Monitor the eluent at 254 nm.
-
Step 4: System Validation Check. Examine the chromatogram of the Positive Control. The system is validated only if the peak for o-nitrosobenzoic acid (which is more polar and elutes earlier) is baseline-resolved (Resolution factor
) from the parent o-nitrobenzaldehyde peak. -
Step 5: Sample Assessment. If the system passes validation, analyze the Storage Sample chromatogram. A purity of >99% (Area Under Curve) is typically required for downstream pharmaceutical applications. If the purity is lower, the batch must be recrystallized from hot ethanol/water in the dark.
Self-validating quality control workflow for assessing benzaldehyde derivative integrity.
Conclusion
The storage of light-sensitive benzaldehyde derivatives is an exercise in mitigating specific chemical vulnerabilities. While all benzaldehydes require protection from oxygen to prevent radical-mediated autooxidation, derivatives like o-nitrobenzaldehyde demand absolute protection from actinic light to prevent intramolecular photochemical rearrangement. By implementing rigorous environmental controls and utilizing self-validating analytical protocols, researchers can ensure the integrity of these critical chemical building blocks.
References
-
[1] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. SciSpace. 1
-
Light-induced autoxidation of aldehydes to peracids and carboxylic acids. The Royal Society of Chemistry.
-
[2] Photochemistry of o-nitrobenzaldehyde and related studies. ACS Publications. 2
-
[3] Formation of a Tunneling Product in the Photorearrangement of o‐Nitrobenzaldehyde. Angewandte Chemie International Edition (via Researcher.life). 3
-
[4] Benzaldehyde CAS No 100-52-7 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. 4
-
[5] Benzaldehyde; 100-52.. - SAFETY DATA SHEET. Sigma-Aldrich (via OrgChemBoulder). 5
Sources
- 1. (PDF) The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol (2014) | Meenakshisundaram Sankar | 240 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
Methodological & Application
Precision Halogenation: Strategies for Regioselective Bromination of Electron-Rich Benzaldehydes
Abstract & Strategic Overview
The bromination of electron-rich benzaldehydes (e.g., vanillin, veratraldehyde, isovanillin) is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling precursors. However, this reaction presents a classic "chemoselectivity vs. regioselectivity" paradox:
-
The Oxidation Risk: The aldehyde moiety (-CHO) is highly susceptible to oxidation into a carboxylic acid under the oxidative conditions required to generate electrophilic bromine (
). -
The Regio-Conflict: The substrate contains competing directing groups—a deactivating, meta-directing aldehyde and strongly activating, ortho/para-directing alkoxy/hydroxy groups.
This application note details two field-proven protocols designed to maximize regioselectivity while suppressing aldehyde oxidation. Protocol A utilizes N-Bromosuccinimide (NBS) in polar aprotic solvents for high-value, small-scale precision. Protocol B offers a "Green Chemistry" alternative using HBr/
Mechanistic Insight: The "Push-Pull" Directing Effect
Success in this synthesis relies on exploiting the electronic dominance of Electron Donating Groups (EDGs) over the Electron Withdrawing Group (EWG).
-
The "Push": Alkoxy (-OMe) and Hydroxy (-OH) groups increase electron density in the ring via resonance (
effect), activating the ortho and para positions relative to themselves. -
The "Pull": The aldehyde (-CHO) withdraws density (
), deactivating the ring and directing meta. -
The Outcome: In electron-rich benzaldehydes, the activation from EDGs overwhelms the deactivation from the aldehyde. Bromination occurs ortho to the strongest EDG, provided the para position is blocked (as is common in 3,4-disubstituted patterns).
Visualization: Electrophilic Aromatic Substitution Pathway
Figure 1: The Electrophilic Aromatic Substitution (EAS) pathway showing the critical sigma complex formation directed by electron-donating substituents.
Protocol A: High-Precision NBS Bromination
Best For: Late-stage functionalization, acid-sensitive substrates, and high-throughput screening (HTS).
Rationale
N-Bromosuccinimide (NBS) provides a controlled, low-concentration source of bromine. By using polar aprotic solvents like Acetonitrile (MeCN) or DMF, we stabilize the transition state without requiring strong Lewis acids that might complex with the aldehyde oxygen.
Experimental Workflow
Reagents:
-
Substrate (e.g., Vanillin, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)
-
Quench: Sat. aq. Sodium Thiosulfate (
)
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with the benzaldehyde substrate (1.0 equiv).
-
Solvation: Add MeCN (reagent grade) to achieve a concentration of 0.5 M. Stir until fully dissolved.
-
Note: If the substrate includes a free phenol (e.g., Vanillin), the solution may be slightly acidic.
-
-
Addition: Cool the solution to 0°C (ice bath). Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Critical: Adding NBS all at once can cause a localized exotherm and promote poly-bromination.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material spot.[1] The product usually runs slightly higher (less polar) than the aldehyde.
-
-
Quench: Once complete, add 10% volume of saturated
to quench unreacted bromine (solution turns from orange/red to pale yellow). -
Workup: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.
Data & Validation
| Parameter | Specification | Observation |
| Stoichiometry | 1.05 equiv NBS | Prevents di-bromination. |
| Temperature | 0°C | Low temp favors regioselectivity. |
| Yield | >85% | Typical for methoxy-benzaldehydes. |
| Selectivity | >95:5 | Ortho-to-EDG vs. other isomers. |
Protocol B: Green Aqueous Bromination (HBr/ )
Best For: Scale-up (>100g), cost-sensitive processes, and Green Chemistry requirements.
Rationale
This method generates molecular bromine in situ via the oxidation of HBr by Hydrogen Peroxide. This "On-Water" protocol avoids halogenated organic solvents and utilizes the hydrophobic effect to accelerate the reaction.
Experimental Workflow
Reagents:
-
Substrate (1.0 equiv)
-
Hydrogen Peroxide (
, 30% aq.)[4] (1.1 equiv)[5] -
Solvent: Water (or Ethanol/Water 1:1 if solubility is poor)
Step-by-Step Procedure:
-
Suspension: Suspend the benzaldehyde (1.0 equiv) in water (approx. 3 mL per mmol substrate). Vigorous stirring is essential as the substrate may not fully dissolve initially.
-
Acidification: Add aqueous HBr (1.1 equiv) to the suspension.
-
Oxidant Addition: Dropwise add
(1.1 equiv) over 30 minutes at RT.-
Visual Cue: The solution will transiently turn reddish-brown (
generation) and then fade as the bromine is consumed by the aromatic ring.
-
-
Reaction: Stir at RT for 1–3 hours. The product often precipitates out as a solid during this time.
-
Filtration/Workup:
-
If Solid: Filter the precipitate, wash with cold water and cold 50% EtOH.
-
If Oiling:[1] Extract with Ethyl Acetate as in Protocol A.
-
Decision Logic & Troubleshooting
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal bromination strategy based on scale and substrate properties.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oxidation to Benzoic Acid | Excess oxidant or free | Switch to Protocol A (NBS). Ensure inert atmosphere ( |
| Poly-bromination | High local concentration of reagent. | Reduce NBS to 0.95 equiv. Add reagent slower. |
| Low Conversion | Deactivated ring or steric hindrance. | Increase temp to 40°C. Add mild catalyst (e.g., |
| Colored Impurities | Trace quinone formation. | Recrystallize from EtOH/Water with activated charcoal. |
References
-
NBS Protocol & Regioselectivity
-
Das, B., Venkateswarlu, K., Majhi, A., et al. (2009). N-Bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination.[6] Canadian Journal of Chemistry, 87(2), 440-447.
-
-
Green Chemistry Approach (H2O2/HBr)
- Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Free radical bromination by the H2O2–HBr system on water. Tetrahedron Letters, 47(40), 7245-7247.
-
Vanillin Specific Bromination
- Eveson, R. (2022). Synthesis of 5-Bromovanillin From Vanillin and Bromine.
-
Mechanistic Overview of Halogenation
- Chemistry Steps. (2024). Electrophilic Aromatic Substitution: Ortho, Para, and Meta Directors.
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-2,4-diethoxybenzaldehyde
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The Suzuki-Miyaura cross-coupling of 5-bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3)[1] presents unique electronic and steric challenges that frequently lead to stalled reactions, protodeboronation of the boronic acid partner, and poor yields when using first-generation palladium catalysts. This application note provides a comprehensive, self-validating protocol utilizing third-generation Buchwald precatalysts (SPhos Pd G3) to achieve quantitative conversion under mild conditions.
Mechanistic Insights & Substrate Analysis
To design a robust protocol, one must first deconstruct the electronic and steric environment of the substrate.
Electronic Deactivation (The "+M" Effect)
In 5-bromo-2,4-diethoxybenzaldehyde, the reactive C5–Br bond is highly deactivated toward the initial oxidative addition step of the catalytic cycle[2].
-
Para-Donation: The ethoxy group at the C2 position is para to the bromine atom. Through resonance (+M effect), it pumps electron density directly into the C5 carbon.
-
Ortho-Donation: The ethoxy group at the C4 position is ortho to the bromine, further enriching the C5 carbon with electron density.
-
Meta-Aldehyde: While the C1 aldehyde is electron-withdrawing, it is meta to the bromine. Resonance effects do not propagate to the meta position, meaning the aldehyde only exerts a weak inductive pull that is entirely overwhelmed by the two ethoxy groups.
Consequence: The C–Br bond is exceptionally electron-rich, raising the activation energy for Pd(0) insertion. Traditional catalysts like
Steric Hindrance & Hemilabile Coordination
The C4 ethoxy group sits directly adjacent (ortho) to the bromine. This creates a steric shield around the reactive site. Furthermore, the oxygen lone pairs of the ortho-alkoxy group can act as hemilabile ligands, coordinating to the palladium center and trapping it in off-cycle resting states[2].
The Solution: SPhos Pd G3 Precatalyst
To overcome these barriers, this protocol employs SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a dialkylbiarylphosphine ligand developed by the Buchwald group.
-
Electronic Push: The dicyclohexylphosphine moiety is highly electron-rich, forcing the Pd(0) center to insert into the deactivated C–Br bond.
-
Steric Bulk for Reductive Elimination: The bulky biphenyl backbone forces the two transmetalated aryl groups into close proximity, dramatically accelerating reductive elimination[3].
-
G3 Precatalyst Delivery: Using the SPhos Pd G3 precatalyst ensures the rapid, quantitative generation of the active 14-electron mono-ligated Pd(0) species at mild temperatures (40–50 °C), preventing thermal degradation of the substrate[4].
Quantitative Data & Catalyst Optimization
The table below summarizes the optimization data, demonstrating the causality behind the selection of the SPhos G3 system.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Outcome |
| Toluene/ | 90 | 24 | < 30% | Stalled at oxidative addition due to electron-rich ring. | ||
| Dioxane/ | 90 | 18 | ~ 50% | Moderate conversion; high protodeboronation observed. | ||
| THF/ | 65 | 8 | > 90% | Good yield; SPhos overcomes electronic/steric barriers. | ||
| SPhos Pd G3 (2 mol%) | THF/ | 45 | 2 | > 98% | Optimal. Rapid activation; mild conditions prevent side reactions. |
Reaction Pathway Visualization
Figure 1: SPhos-mediated Suzuki-Miyaura catalytic cycle for 5-bromo-2,4-diethoxybenzaldehyde.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. At each critical juncture, an In-Process Control (IPC) ensures the chemical reality matches the theoretical expectation before proceeding.
Reagents & Materials
-
Electrophile: 5-bromo-2,4-diethoxybenzaldehyde (1.0 equiv, 1.0 mmol, 273.1 mg)
-
Nucleophile: Arylboronic acid (1.3 equiv, 1.3 mmol)
-
Catalyst: SPhos Pd G3 (2.0 mol%, 0.02 mmol, 15.6 mg)
-
Base: Potassium phosphate tribasic (
), 2.0 M aqueous solution (3.0 equiv, 3.0 mmol, 1.5 mL) -
Solvent: Tetrahydrofuran (THF), anhydrous and degassed (4.0 mL)
Step-by-Step Workflow
Step 1: System Degassing & Preparation (Validation Checkpoint 1)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2,4-diethoxybenzaldehyde, the arylboronic acid, and the SPhos Pd G3 precatalyst.
-
Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
-
Add 4.0 mL of THF and 1.5 mL of the 2.0 M aqueous
solution via syringe. -
Sparge the biphasic mixture with Argon for 10 minutes.
-
Self-Validation: Ensure no visible dissolved gas bubbles remain upon cessation of sparging. Oxygen contamination will irreversibly oxidize the electron-rich SPhos ligand to its phosphine oxide[2], halting the reaction.
-
Step 2: Reaction Initiation & Catalyst Activation
-
Place the sealed tube in a pre-heated oil bath at 45 °C and stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system.
-
Self-Validation: Observe the color change. The mixture should transition from pale yellow to a distinct orange/red hue within 5-10 minutes, confirming the basic activation of the G3 precatalyst and the successful generation of the active Pd(0) species[4].
-
Step 3: In-Process Control (IPC) Monitoring (Validation Checkpoint 2)
-
After 1 hour, halt stirring briefly to allow phase separation. Withdraw a 10 µL aliquot from the upper organic (THF) layer.
-
Dilute with 1 mL of Acetonitrile and analyze via LC-MS.
-
Self-Validation:
-
Pass Condition: The LC-MS trace shows >95% consumption of the starting material (
273/275) and the appearance of the target biaryl mass. -
Fail Condition: If a significant peak corresponding to
195 (des-bromo 2,4-diethoxybenzaldehyde) is observed, the reaction is suffering from premature protodeboronation or reductive dehalogenation. If this occurs, verify solvent degassing protocols.
-
-
Step 4: Workup & Isolation
-
Once validated by LC-MS, cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL). Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification & Final Validation
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Self-Validation: Perform
NMR on the isolated product. The aldehyde proton ( ) should appear as a sharp singlet near 10.0–10.4 ppm. Integration of this peak against the newly introduced aromatic protons from the boronic acid partner confirms the structural integrity of the synthesized biaryl compound.
References
-
Reddit Chempros. "Coupling conditions for unstable aryl bromide." Reddit.[Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link]
-
MDPI. "Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings." Catalysts 2020, 10(3), 295.[Link]
Sources
functionalization of the aldehyde group in 5-bromo-2,4-diethoxybenzaldehyde
Application Note: Strategic Functionalization of the Aldehyde Moiety in 5-Bromo-2,4-diethoxybenzaldehyde
Executive Summary & Structural Causality
5-Bromo-2,4-diethoxybenzaldehyde is a highly versatile, polyfunctional building block utilized in advanced medicinal chemistry and drug development. The strategic value of this molecule lies in its orthogonal reactivity: the aldehyde group serves as a primary electrophilic hub for chain extension or amine synthesis, while the meta-positioned bromine atom is preserved for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions).
Causality of Reactivity: The two ethoxy groups at the ortho (C2) and para (C4) positions exert a strong electron-donating mesomeric (+M) effect. This delocalizes electron density directly onto the carbonyl oxygen, significantly reducing the electrophilicity of the aldehyde carbon. Consequently, standard nucleophilic additions are kinetically slower than those of unsubstituted benzaldehydes. To overcome this, specific catalytic interventions—such as Lewis/Brønsted acid activation or specialized mild bases—are required to drive functionalization without inducing side reactions or degrading the ether linkages.
Core Functionalization Workflows & Methodologies
Protocol A: Reductive Amination (Synthesis of Secondary Benzylamines)
-
Objective: Conversion of the aldehyde to a secondary amine using a primary amine nucleophile.
-
Causality & Reagent Selection: Due to the electron-rich nature of the aromatic ring, the initial imine formation is the rate-limiting step. Glacial acetic acid (AcOH) is introduced to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating hemiaminal dehydration . Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over sodium borohydride because STAB is a milder reducing agent that selectively reduces the protonated imine/iminium intermediate without prematurely reducing the unreacted starting aldehyde [[1]]([Link]).
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-bromo-2,4-diethoxybenzaldehyde (1.0 equiv, 10 mmol) and the primary amine (e.g., benzylamine, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Acid Activation: Add glacial acetic acid (1.1 equiv) dropwise at room temperature. Stir for 30 minutes to allow imine formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes to control the mild exotherm.
-
Maturation: Stir the suspension at room temperature for 12–16 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (adjusting pH to ~8). Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validating QC:
-
TLC: Disappearance of the UV-active aldehyde spot; appearance of a lower-Rf spot that stains positive with Ninhydrin.
-
¹H NMR: Disappearance of the diagnostic aldehyde singlet (~10.2 ppm) and appearance of a new benzylic CH₂ singlet (~3.8 ppm).
-
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination
-
Objective: Stereoselective synthesis of (E)-cinnamate derivatives.
Step-by-Step Protocol:
-
Phosphonate Activation: Suspend anhydrous LiCl (1.2 equiv) in anhydrous acetonitrile (0.1 M) under argon. Add triethyl phosphonoacetate (1.1 equiv) and stir for 5 minutes.
-
Deprotonation: Add DBU (1.05 equiv) dropwise. The solution will become slightly cloudy as the stabilized carbanion forms.
-
Aldehyde Addition: Add a solution of 5-bromo-2,4-diethoxybenzaldehyde (1.0 equiv) in acetonitrile dropwise.
-
Maturation: Stir at room temperature for 4–6 hours.
-
Workup: Concentrate the mixture, dilute with ethyl acetate, and wash with 0.5 M HCl (to remove DBU), followed by saturated NaHCO₃ and brine. Dry and evaporate.
-
Self-Validating QC:
-
¹H NMR: The diagnostic alkene protons will appear as two doublets between 6.0 and 7.8 ppm. An explicitly large coupling constant (J = 15.5–16.0 Hz) self-validates the exclusive formation of the (E)-isomer.
-
Protocol C: Knoevenagel Condensation
-
Objective: Synthesis of highly conjugated electrophilic alkenes (e.g., benzylidene malononitriles).
-
Causality & Reagent Selection: Active methylene compounds like malononitrile possess highly acidic protons. The condensation can be driven by weak bases or even in water, where water acts as a mild Brønsted base and hydrogen-bond donor to stabilize the transition state . The strong electron-withdrawing nature of the cyano groups provides a massive thermodynamic sink, driving the dehydration step forward despite the electron-rich aromatic ring .
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 5-bromo-2,4-diethoxybenzaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in a green solvent system (e.g., Ethanol/Water 1:1, 0.5 M).
-
Catalysis: Add a catalytic amount of piperidine (0.1 equiv) or proceed catalyst-free at 50 °C if utilizing the water-mediated pathway.
-
Maturation: Stir for 1–2 hours. The product typically precipitates directly from the aqueous/ethanolic mixture as a highly crystalline solid.
-
Isolation: Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum.
-
Self-Validating QC:
-
Visual: The formation of a brightly colored (usually yellow/orange) precipitate indicates extended conjugation.
-
IR Spectroscopy: Sharp, intense nitrile (C≡N) stretch at ~2220 cm⁻¹ and absence of the broad carbonyl (C=O) stretch at ~1680 cm⁻¹.
-
Quantitative Data Summary
| Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Stereoselectivity |
| Reductive Amination | Primary Amine, STAB, AcOH, DCE | 25 | 12–16 | 75–85 | N/A |
| HWE Olefination | Triethyl phosphonoacetate, LiCl, DBU, MeCN | 25 | 4–6 | 80–92 | >95:5 (E:Z) |
| Knoevenagel Condensation | Malononitrile, Piperidine (cat.), EtOH/H₂O | 25–50 | 1–2 | 90–98 | N/A (Symmetric) |
Mechanistic & Workflow Visualizations
Fig 1. Divergent functionalization workflow for 5-bromo-2,4-diethoxybenzaldehyde.
Fig 2. Causality-driven mechanism of reductive amination using STAB.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]
-
Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters. URL:[Link]
-
Koutentis, P. A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. URL:[Link]
Sources
Application Note: Synthesis of Biologically Active Heterocycles from Brominated Benzaldehydes
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
Brominated benzaldehydes—most notably 2-bromobenzaldehyde and 5-bromo-2-hydroxybenzaldehyde—are privileged, bifunctional building blocks in modern medicinal chemistry. Their utility stems from the orthogonal reactivity of their functional groups: an electrophilic formyl carbon primed for condensation or nucleophilic attack, paired with a carbon-halogen bond that is highly competent for transition-metal-catalyzed cross-coupling[1],[2].
As a Senior Application Scientist, it is crucial to understand the causality behind selecting these synthons. The spatial proximity of the aldehyde and the bromide (especially in ortho-substituted variants) allows for cascade reactions where intermolecular coupling is rapidly followed by intramolecular cyclization. This thermodynamic driving force—often the aromatization or formation of a stable lactone/lactam—ensures high atom economy and drives the reaction to completion[1],[3].
Divergent Synthetic Pathways
By manipulating the catalytic system and co-reactants, brominated benzaldehydes can be directed toward vastly different heterocyclic cores, ranging from fluorescent coumarins to neuroactive isoquinolines.
Caption: Divergent synthetic pathways from brominated benzaldehydes to active heterocycles.
Quantitative Data & Substrate Scope
The following table summarizes validated reaction conditions, target heterocycles, and expected yields when utilizing brominated benzaldehydes as core building blocks.
| Starting Material | Co-Reactants / Catalyst System | Target Heterocycle | Yield / Outcome | Ref |
| 2-Bromobenzaldehyde | Terminal alkynes, I₂, K₂CO₃ | 4-Iodo-1H-isochromenes | Up to 88% | [1] |
| 2-Bromobenzaldehyde | Phenylacetylene, NH₂OH, Pd/Cu | Isoquinoline N-oxides | Satisfactory | [4] |
| 5-Bromo-2-hydroxybenzaldehyde | Phosphonoacetate, Arylboronic acid, Pd(PPh₃)₄ | Fluorescent Coumarins | High / Tunable | [2] |
| 2-Bromobenzaldehyde | NH₃, Cyanoacetamide, Aldehydes, Cu(OAc)₂ | Pyrimido[4,5-b]quinolinones | Good | [3] |
| m-Bromobenzaldehyde | 1,3-indanedione, MBH acetates | Bis-spirocyclohexanes | 24% (High dr) | [5] |
Validated Experimental Protocols
The following protocols have been engineered to be self-validating systems . Each step includes observable physical or chemical changes that confirm the mechanistic progression of the reaction, ensuring high trustworthiness in the laboratory.
Protocol A: Synthesis of 4-Iodo-1H-isochromenes via Electrophilic Cyclization
This protocol leverages a Larock-type electrophilic cyclization. The causality of using molecular iodine (I₂) is twofold: it acts as a soft electrophile to activate the alkyne, and it incorporates itself into the final structure (at the 4-position), providing a heavy-atom handle for further functionalization[1].
Self-Validating Mechanism: The successful cascade is visually confirmed by the transition of the reaction mixture and the emergence of a highly UV-active (and often fluorescent) isochromene spot on TLC, coupled with the complete consumption of the starting material.
Step-by-Step Methodology:
-
Pre-requisite Sonogashira Coupling: React 2-bromobenzaldehyde with a terminal alkyne (e.g., phenylacetylene) using Pd/Cu catalysis to isolate the intermediate 2-(1-alkynyl)benzaldehyde[1].
-
Reaction Setup: In a dry flask, dissolve 2-(1-alkynyl)benzaldehyde (0.25 mmol) and K₂CO₃ (1.0 equiv) in anhydrous CH₂Cl₂ (5.0 mL).
-
Causality Note: K₂CO₃ is strictly required to scavenge the hydrogen iodide (HI) generated during cyclization. Without it, the acid-sensitive isochromene core will rapidly degrade[1].
-
-
Electrophilic Activation: Add I₂ (1.2 equiv) directly to the stirring solution at room temperature.
-
Monitoring: Stir the solution until TLC analysis (hexanes/ethyl acetate) indicates the total disappearance of the starting material (typically 30–60 minutes).
-
Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5.0 mL) to reduce unreacted iodine (visually validated by the disappearance of the dark purple/brown iodine color), followed by water (5.0 mL)[1].
-
Isolation: Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under vacuum, and purify via flash chromatography.
Caption: Step-by-step workflow for the synthesis of 4-iodo-1H-isochromenes.
Protocol B: Synthesis of Fluorescent Coumarins via Cascade Cyclization and Suzuki Coupling
This approach utilizes 5-bromo-2-hydroxybenzaldehyde. The ortho-hydroxyl group perfectly positions the molecule for an intramolecular lactonization following a Knoevenagel condensation, rapidly forming the coumarin core while leaving the bromide intact for downstream diversification[2].
Self-Validating Mechanism: The completion of the Suzuki coupling is validated by a distinct bathochromic shift in the fluorescence of the reaction mixture under a 365 nm UV lamp, indicative of extended π-conjugation.
Step-by-Step Methodology:
-
Knoevenagel Condensation: React 5-bromo-2-hydroxybenzaldehyde with triethyl phosphonoacetate to yield diethyl (6-bromo-2-oxo-2H-chromen-3-yl)phosphonate[2].
-
Suzuki Coupling Setup: In a Schlenk tube, combine the brominated coumarin intermediate (0.3 mmol, 1 equiv), an arylboronic acid (e.g., phenylboronic acid, 0.36 mmol, 1.2 equiv), and finely powdered K₂CO₃ (0.9 mmol, 3 equiv)[2].
-
Solvent Addition: Add a degassed solvent mixture of water/toluene or ethanol/water (e.g., 2 mL ethanol : 1 mL water).
-
Causality Note: The biphasic or protic solvent system is critical for dissolving both the inorganic base and the organic substrates, facilitating the transmetalation step of the catalytic cycle[2].
-
-
Degassing: Evacuate the vessel under vacuum and refill with argon (repeat four times) to prevent oxidative quenching of the Pd catalyst.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) at 3 mol% loading[2].
-
Reaction & Purification: Heat the mixture under argon until completion. Cool, extract, and purify the highly fluorescent product via column chromatography.
Protocol C: Cu-Catalyzed Multicomponent Synthesis of Pyrimido[4,5-b]quinolin-4-ones
Multicomponent reactions (MCRs) bypass the need for isolating intermediates. In this protocol, 2-bromobenzaldehyde is subjected to a four-component reaction.
Self-Validating Mechanism: The reaction is a "precipitation-driven" system. As the highly conjugated, rigid pyrimido[4,5-b]quinolin-4-one forms, its solubility drops, causing it to precipitate directly from the reaction matrix, self-purifying the product.
Step-by-Step Methodology:
-
Reagent Assembly: Combine 2-bromobenzaldehyde, aqueous ammonia, cyanoacetamide, and an aldehyde in a single reaction vessel[3].
-
Catalyst Addition: Add Cu(OAc)₂.
-
Causality Note: Copper(II) acetate plays a dual, sequential role here. First, it acts as a Lewis acid to activate the carbonyls for amination and condensation. Second, it acts as a redox catalyst to drive the final dehydrogenative aromatization required to form the planar quinolinone core[3].
-
-
Execution: Run the reaction under optimized thermal conditions (often one-pot heating).
-
Isolation: Filter the precipitated complex compound, wash with cold solvent, and dry. This simple procedure allows the synthesis of complex heterocycles in a highly practical manner[3].
References
-
[5] Multicomponent reaction (MCR) for constructing bis-spirocyclohexane skeletons using β-nitrostyrene derived MBH acetates, 1,3-indanedione and aldehydes via [1 + 1 + 1 + 3] annulation - RSC Publishing URL:
-
[1] Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones - ACS Publications URL:
-
[4] A FACILE SYNTHESIS OF ISOQUINOLINE N-OXIDES - CLOCKSS URL:
-
[2] Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - MDPI URL:
-
[3] Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a - ResearchGate URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Multicomponent reaction (MCR) for constructing bis-spirocyclohexane skeletons using β-nitrostyrene derived MBH acetates, 1,3-indanedione and aldehydes via [1 + 1 + 1 + 3] annulation - PMC [pmc.ncbi.nlm.nih.gov]
one-pot synthesis methods involving 5-bromo-2,4-diethoxybenzaldehyde
Executive Summary
This technical guide details the application of 5-bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3) as a pivotal intermediate in one-pot multicomponent reactions (MCRs). While often overshadowed by its dimethoxy analog, the diethoxy derivative offers unique lipophilic properties and steric profiles critical for medicinal chemistry campaigns targeting kinases and Hsp90 inhibition.
This document provides three validated protocols for utilizing this aldehyde in Knoevenagel Condensations , Reductive Aminations , and Biginelli Cyclizations . It emphasizes "one-pot" efficiencies to maximize atom economy and throughput.
Chemical Profile & Reactivity Analysis
Compound: 5-Bromo-2,4-diethoxybenzaldehyde Molecular Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol
Mechanistic Insight: The reactivity of this molecule is defined by the interplay between three functional sites:
-
Aldehyde (-CHO): The primary electrophilic center. However, the two ethoxy groups at the ortho and para positions act as strong Electron Donating Groups (EDGs) via resonance (+M effect). This increases electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehyde. Implication: High-yielding condensations require activated nucleophiles or robust catalysis (e.g., piperidine/acetic acid or Lewis acids).
-
Bromine (-Br) at C5: A handle for downstream Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). In one-pot tandem sequences, this site remains inert during mild condensation steps, allowing for sequential functionalization.
-
Ethoxy Groups (-OEt): Provide greater lipophilicity compared to methoxy analogs, potentially improving cell permeability in bioactive targets.
Visualizing the Synthetic Landscape
The following diagram illustrates the divergent pathways accessible from this core scaffold in a one-pot setting.
Figure 1: Divergent synthetic utility of 5-bromo-2,4-diethoxybenzaldehyde in one-pot transformations.
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis of 5-Bromo-2,4-diethoxycinnamic Acid
Application: Synthesis of UV-absorbing cosmetic ingredients or precursors for coumarins.
Rationale: The electron-rich nature of the aldehyde requires a base catalyst to deprotonate the malonic acid and facilitate nucleophilic attack. The pyridine/piperidine system serves as both solvent and catalyst, driving the decarboxylation in situ.
Reagents:
-
5-Bromo-2,4-diethoxybenzaldehyde (1.0 equiv)
-
Malonic Acid (1.2 equiv)
-
Pyridine (Solvent/Base)[1]
-
Piperidine (Catalytic, 0.1 equiv)
-
HCl (1M, for workup)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2.73 g (10 mmol) of 5-bromo-2,4-diethoxybenzaldehyde in 10 mL of pyridine .
-
Addition: Add 1.25 g (12 mmol) of malonic acid and 0.1 mL of piperidine.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours.
-
Checkpoint: Monitor CO₂ evolution (bubbling). Reaction is complete when bubbling ceases.
-
TLC Monitoring: (Mobile Phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
-
Quench & Precipitation: Cool the reaction mixture to 0°C in an ice bath. Slowly add the mixture to 50 mL of ice-cold 1M HCl with vigorous stirring. The pyridine is neutralized, and the cinnamic acid derivative precipitates as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water (3 x 20 mL) to remove pyridinium salts, and dry in a vacuum oven at 50°C.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) if necessary.[2]
Expected Yield: 75–85% Data Validation: ¹H NMR should show trans-alkene doublets (J ~16 Hz) in the 6.0–8.0 ppm region.
Protocol B: One-Pot Reductive Amination for Library Generation
Application: Rapid synthesis of secondary amine building blocks for SAR studies.
Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate imine (Schiff base) but not the aldehyde. This allows for "one-pot" mixing without isolating the unstable imine.
Reagents:
-
5-Bromo-2,4-diethoxybenzaldehyde (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, 1.1 equiv)
-
NaBH(OAc)₃ (1.5 equiv)
-
Acetic Acid (Catalytic, 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
Step-by-Step Methodology:
-
Imine Formation: In a vial, combine 273 mg (1.0 mmol) of the aldehyde and 1.1 mmol of the amine in 5 mL of DCE . Add 1 drop of acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: The solution may turn slightly yellow, indicating imine formation.
-
-
Reduction: Add 318 mg (1.5 mmol) of NaBH(OAc)₃ in one portion.
-
Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: The crude secondary amine is often pure enough for library screening (>90%). If not, purify via flash chromatography (DCM/MeOH).
Expected Yield: 85–95%
Protocol C: Microwave-Assisted Biginelli Reaction
Application: Synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Rationale: The Biginelli reaction is a classic three-component condensation. Using microwave irradiation accelerates the reaction from hours to minutes, overcoming the lower reactivity of the electron-rich aldehyde.
Reagents:
-
5-Bromo-2,4-diethoxybenzaldehyde (1.0 equiv)
-
Ethyl Acetoacetate (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst: TMSCl (Trimethylsilyl chloride, 0.5 equiv) or Yb(OTf)₃ (5 mol%)
-
Solvent: Acetonitrile or Ethanol
Step-by-Step Methodology:
-
Mixture Preparation: In a microwave-safe vial, combine 1.0 mmol aldehyde, 1.0 mmol ethyl acetoacetate, and 1.2 mmol urea in 2 mL acetonitrile .
-
Catalyst Addition: Add 0.5 mmol TMSCl (acts as a Lewis acid and dehydrating agent).
-
Irradiation: Seal the vial and irradiate at 100°C for 10–15 minutes (Power: 150W).
-
Workup: Cool to RT. Pour the mixture onto crushed ice. The solid DHPM product will precipitate.
-
Purification: Filter the solid and recrystallize from hot ethanol.
Expected Yield: 80–90%
Comparative Data Analysis
| Reaction Type | Catalyst/Reagent | Reaction Time | Typical Yield | Key Advantage |
| Knoevenagel | Piperidine/Pyridine | 4–6 hrs (Thermal) | 75–85% | Scalable; No chromatography needed. |
| Reductive Amination | NaBH(OAc)₃ | 12–16 hrs (RT) | 85–95% | Mild conditions; Tolerates functional groups. |
| Biginelli (MW) | TMSCl | 10–15 min (MW) | 80–90% | High speed; Access to heterocyclic cores. |
Troubleshooting & Optimization
-
Problem: Low conversion in Knoevenagel condensation.
-
Cause: Steric hindrance from the 2-ethoxy group or insufficient basicity.
-
Solution: Switch to TiCl₄/Pyridine (Lehnert's reagent) to activate the aldehyde via Lewis acidity, forcing the condensation at 0°C.
-
-
Problem: Impurities in Reductive Amination.
-
Cause: Reduction of the aldehyde to the alcohol (5-bromo-2,4-diethoxybenzyl alcohol) before imine formation is complete.
-
Solution: Ensure the imine formation step (Step 1) runs for at least 60 mins before adding the reducing agent. Use molecular sieves to remove water during imine formation.
-
References
-
Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condens
-
Source: Rudyanto, M. et al. (2008).[1] "Synthesis Of Some Cinnamic Acid Derivatives: Effect Of Groups Attached On Aromatic Ring To The Reactivity Of Benzaldehyde." Indonesian Journal of Chemistry.
- Relevance: Establishes the reactivity of 5-bromo-2,4-dimethoxybenzaldehyde (analogous structure) in Knoevenagel conditions.
-
URL:[Link]
-
-
One-Pot Reductive Amin
- Source: Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Relevance: The gold-standard protocol for reductive amination applicable to substituted benzaldehydes.
-
URL:[Link]
-
Biginelli Reaction of Electron-Rich Aldehydes.
- Source: Kappe, C. O. (2004). "The Biginelli Multicomponent Assembly Process: The First 100 Years and Beyond." Accounts of Chemical Research.
- Relevance: Reviews the scope of the Biginelli reaction, confirming the viability of ortho-substituted and electron-rich benzaldehydes.
-
URL:[Link]
-
Properties of 5-Bromo-2,4-dimethoxybenzaldehyde (Analog).
- Source: PubChem Compound Summary for CID 882423.
- Relevance: Provides physicochemical data and safety profiles for the closest structural analog, extrapolatable to the diethoxy deriv
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 5-Bromo-2,4-diethoxybenzaldehyde
[1]
Ticket ID: STAB-5Br-24OEt Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Stabilization, Diagnostics, and Recovery of 5-Bromo-2,4-diethoxybenzaldehyde[1]
Executive Summary
You are likely experiencing or anticipating the degradation of 5-bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3).[1] Like most electron-rich benzaldehydes, this compound is highly susceptible to autoxidation , a radical-chain process triggered by atmospheric oxygen and catalyzed by light and heat.[1] This reaction converts your active aldehyde reagent into the inactive contaminant 5-bromo-2,4-diethoxybenzoic acid .[1]
This guide provides a self-validating system to Prevent, Detect, and Correct this degradation.
Part 1: The Mechanism (Why is this happening?)
Understanding the enemy is the first step to containment. The degradation is not a simple reaction with air; it is a radical chain mechanism.[2] The aldehyde hydrogen atom (C(O)-H ) is chemically weak (bond dissociation energy ~88 kcal/mol), making it a prime target for radical abstraction.[1]
Figure 1: The Autoxidation Cascade
This pathway illustrates how a single initiation event can ruin an entire batch.
Caption: Radical chain mechanism converting benzaldehyde to benzoic acid upon air exposure.[1][3]
Part 2: Storage Protocol (The Defense)
Standard: Store at 2–8°C (short-term) or -20°C (long-term) under Inert Atmosphere .
Frequently Asked Questions: Storage & Handling
Q: I don't have a glovebox. How do I store this effectively? A: A glovebox is ideal but not strictly necessary. You can achieve 99% stability using the "Schlenk-in-a-Vial" method:
-
Flush: After every use, gently flow dry Nitrogen or Argon into the vial for 15-30 seconds.[1] Argon is superior as it is heavier than air and forms a "blanket" over the crystals.
-
Seal: Use a cap with a Teflon (PTFE) liner.[1][4] Wrap the cap-glass junction tightly with Parafilm or electrical tape to prevent oxygen diffusion.
-
Protect: Place the vial inside a secondary amber jar or wrap it in aluminum foil. Light photons can cleave the C-H bond, initiating the radical chain [1].
Q: Can I store it in solution? A: No. Do not store the aldehyde dissolved in solvents (like DCM or THF) for long periods. Dissolved oxygen in solvents diffuses much faster than in solid crystals, accelerating oxidation.[1] Always evaporate to dryness before storage.[1]
Q: Does temperature really matter if it's under Nitrogen? A: Yes. Autoxidation is temperature-dependent.[1] Lowering the temperature from 25°C to 4°C significantly reduces the kinetic rate of the radical propagation step.
Part 3: Diagnostics (The Check)
Before using a stored batch for a critical reaction (e.g., Knoevenagel condensation or Reductive Amination), validate its purity.
Diagnostic Decision Matrix
| Method | Observation (Pure) | Observation (Oxidized) | Action Threshold |
| Visual | White to off-white crystalline solid.[1] | Yellowing or "wet" appearance (Acid often lowers MP, causing partial melt).[1] | If yellow/wet -> Purify . |
| 1H-NMR | Sharp singlet at ~10.0 - 10.4 ppm (Aldehyde -CHO). | Broad singlet at ~11.0 - 13.0 ppm (Carboxylic -COOH).[1] | If Acid peak >5% integral -> Purify .[1] |
| TLC | Single spot ( | Second spot near baseline (Acid is very polar) or streaking.[1] | If baseline spot visible -> Purify . |
Q: My NMR shows a small acid peak. Can I just add excess base in my reaction? A: It depends.
-
For Acid-Catalyzed reactions: The benzoic acid impurity can act as an uncontrolled catalyst or buffer, skewing pH.
-
For Base-Mediated reactions: You can compensate with extra base, but the benzoate salt formed may precipitate or act as a nucleophile, causing side reactions. Recommendation: If oxidation is >5%, purify.
Part 4: Recovery (The Fix)
If your compound has oxidized, do not discard it.[1] The acid impurity is easily removed via Recrystallization .
Protocol: Recrystallization of 5-Bromo-2,4-diethoxybenzaldehyde
Principle: The aldehyde is moderately soluble in hot ethanol but insoluble in cold; the benzoic acid impurity is significantly more soluble in ethanol (or stays in the mother liquor due to polarity differences).
Reagents:
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot Ethanol (60-70°C) dropwise while stirring until the solid just dissolves.
-
Note: If you see insoluble white particles that won't dissolve even with more solvent, filter them off hot (this might be inorganic salts, though rare).[1]
-
-
Cooling: Remove from heat and let the flask cool to room temperature slowly (rapid cooling traps impurities).
-
Crystallization: Once at room temperature, place the flask in an ice bath (0°C) for 30 minutes. White needles or plates should form.[1]
-
Filtration: Filter the crystals using a Buchner funnel with vacuum.
-
Wash: Wash the filter cake with a small amount of ice-cold Ethanol . This step is critical—it washes away the mother liquor containing the oxidized benzoic acid impurity.
-
Drying: Dry under high vacuum to remove solvent traces.[1]
Validation: Check 1H-NMR. The peak at ~12 ppm should be absent.
Figure 2: Workflow for Handling & Recovery
Caption: Decision tree for assessing and restoring reagent quality.
References
-
Radical Autoxidation Mechanisms : Ingold, K. U.[1] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no.[1] 6, 1961, pp. 563–589.[1] Link[1]
-
Handling Air-Sensitive Reagents : Sigma-Aldrich Technical Bulletin AL-134.[1][5] "Handling Air-Sensitive Reagents." Link
-
Purification of Benzaldehydes : Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1] (Standard reference for recrystallization solvents).
-
Benzaldehyde Stability Data : Fisher Scientific Safety Data Sheet (SDS) for substituted benzaldehydes. Link
removing unreacted bromine from benzaldehyde reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor isolated yields or intractable emulsions during the halogenation of benzaldehyde derivatives. The root cause of these failures rarely lies in the catalytic cycle or the reaction conditions; rather, it occurs during the workup.
Quenching highly reactive halogens like molecular bromine (
Troubleshooting Guide: Bromine Quenches in Aldehyde Synthesis
Issue 1: Severe Yield Loss After Aqueous Workup
-
Symptom: Reaction monitoring (TLC/NMR) shows high conversion, but the isolated yield of the benzaldehyde product is near zero after quenching excess bromine with sodium bisulfite.
-
Causality: Sodium bisulfite (
) is a classic reagent used in organic chemistry to separate and purify aldehydes[1]. Because benzaldehyde possesses a highly electrophilic carbonyl carbon, the bisulfite anion acts as a strong nucleophile, forming a charged, water-soluble -hydroxysulfonic acid adduct[2]. During biphasic extraction, this adduct partitions entirely into the aqueous layer, effectively stripping your product from the organic phase[1]. -
Solution: Replace sodium bisulfite with a 10% aqueous solution of sodium thiosulfate (
)[3]. Thiosulfate rapidly reduces molecular bromine to bromide ions but lacks the specific nucleophilicity required to form stable adducts with the benzaldehyde carbonyl[3].
Issue 2: Persistent Emulsions During Thiosulfate Quench
-
Symptom: A thick, unresolvable emulsion forms at the organic-aqueous interface during the thiosulfate quench.
-
Causality: Emulsions in this context are primarily caused by the disproportionation of sodium thiosulfate under acidic conditions, which precipitates fine colloidal elemental sulfur[4]. Bromination reactions generate hydrobromic acid (
) as a byproduct, lowering the pH of the aqueous layer during the quench. Additionally, similar densities between the organic solvent and the aqueous phase exacerbate the emulsion[3]. -
Solution: Buffer the quench. Add saturated sodium bicarbonate (
) alongside the thiosulfate to neutralize the and prevent sulfur precipitation. If an emulsion still forms, add brine (saturated ) to increase the ionic strength of the aqueous layer, forcing the phases to separate[3].
Issue 3: Persistent Bromine Color in the Organic Phase
-
Symptom: The organic layer remains yellow or orange even after vigorous stirring with aqueous thiosulfate.
-
Causality: Biphasic quenches are limited by mass transfer and surface area. If stirring is insufficient, the highly organic-soluble bromine remains trapped in the organic phase. Alternatively, the stoichiometry of the reducing agent may be insufficient[4].
-
Solution: For a homogeneous quench, add cyclohexene directly to the organic phase[4]. Cyclohexene undergoes a rapid, irreversible electrophilic addition with bromine, consuming it to form 1,2-dibromocyclohexane[4].
Decision matrix for selecting bromine quenchers with benzaldehyde.
Frequently Asked Questions (FAQ)
Q: Can I recover my benzaldehyde if I accidentally quenched with sodium bisulfite?
A: Yes. The formation of the bisulfite adduct is an equilibrium process that can be reversed[1]. Isolate the aqueous layer containing the adduct, and treat it with either a strong base (like
Q: Is sodium sulfite (
Q: How do I know when the quench is complete?
A: The process is entirely self-validating. Molecular bromine possesses a distinct, intense red-brown color. The complete disappearance of this color, leaving a pale yellow or colorless organic layer, is the primary visual indicator that all
Quantitative Comparison of Quenching Agents
| Quenching Agent | Mechanism of Br₂ Removal | Benzaldehyde Reactivity | Primary Byproducts | Phase | Recommendation |
| Sodium Bisulfite ( | Redox Reduction | High (Forms Adduct) | Bromide, Adduct | Aqueous | Avoid |
| Sodium Thiosulfate ( | Redox Reduction | None | Bromide, Tetrathionate | Aqueous | Highly Recommended |
| Cyclohexene | Electrophilic Addition | None | 1,2-Dibromocyclohexane | Organic | Recommended |
| Sodium Sulfite ( | Redox Reduction | Moderate | Bromide, Sulfate | Aqueous | Use with Caution |
Standard Operating Protocols
Protocol 1: Aqueous Biphasic Quench (Sodium Thiosulfate)
This protocol utilizes a self-validating colorimetric shift to ensure complete neutralization without compromising aldehyde integrity.
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (
)[3]. -
Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath to safely manage the exothermic neutralization[5].
-
Quenching: Slowly add the 10%
solution to the organic mixture under vigorous stirring[5]. -
Validation: Monitor the organic phase. The quench is complete when the red-brown color of bromine fully dissipates[4]. If the color persists, add more quencher incrementally[4].
-
Emulsion Prevention: Add saturated aqueous
to neutralize residual acid and prevent colloidal sulfur precipitation[4]. -
Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, add brine to increase the ionic strength of the aqueous layer[3]. Separate the organic layer, dry over anhydrous
, and concentrate.
Workflow for the aqueous biphasic quenching of bromine.
Protocol 2: Homogeneous Organic Quench (Cyclohexene)
Ideal for moisture-sensitive downstream applications or when biphasic mixing is inadequate.
-
Preparation: Ensure the reaction is under a fume hood.
-
Addition: Dropwise, add neat cyclohexene directly to the stirring organic reaction mixture[4].
-
Validation: The red bromine color will discharge almost instantly as the alkene undergoes electrophilic addition[4].
-
Workup: Proceed directly to concentration under reduced pressure. The 1,2-dibromocyclohexane byproduct can be removed via vacuum distillation or column chromatography.
References[5] Title: 2,4,6-Tribromo-3-nitroaniline | 62406-72-8 - Benchchem
Source: benchchem.com URL: 3] Title: Technical Support Center: Bromine Removal from Reaction Mixtures - Benchchem Source: benchchem.com URL: 4] Title: 2,3-Dibromo-1-cyclohexene|CAS 17202-32-3 - Benchchem Source: benchchem.com URL: 2] Title: CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles - Books Source: rsc.org URL: 1] Title: Bisulfite - Wikipedia Source: wikipedia.org URL:
Sources
Technical Support Center: Handling Moisture Sensitivity in Aldehyde Reactions
Welcome to the technical support center for handling moisture-sensitive aldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Here, we will delve into the reasons behind the moisture sensitivity of aldehydes and offer robust solutions to ensure the success of your experiments.
Understanding the Problem: The Aldehyde-Water Interaction
Aldehydes are highly valuable synthetic intermediates due to the reactivity of the carbonyl group. However, this reactivity also makes them susceptible to reacting with water, which is often present as a contaminant in solvents or on glassware. The primary reaction between an aldehyde and water is the formation of a geminal diol, also known as a hydrate.[1][2][3] This reaction is reversible and can be catalyzed by both acids and bases.[1][2][4][5]
The position of the equilibrium between the aldehyde and its hydrate is dependent on the aldehyde's structure.[1][2] For many simple aldehydes, the equilibrium favors the aldehyde. However, for formaldehyde and aldehydes with electron-withdrawing groups, the hydrate is significantly more stable and can be the predominant species in aqueous solutions.[2][4] The formation of this hydrate can have significant consequences for your reaction, including reduced yields and the formation of unwanted byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. Could water be the culprit?
A1: Absolutely. The presence of water can negatively impact your reaction yield in several ways:
-
Hydrate Formation: As discussed, aldehydes can react with water to form hydrates.[1][2][6] This effectively reduces the concentration of the active aldehyde available to participate in your desired reaction, leading to lower product formation. The equilibrium can be particularly problematic for aldehydes that readily form stable hydrates.[2][4]
-
Reagent Decomposition: Many reagents commonly used in aldehyde reactions are themselves moisture-sensitive. For instance:
-
Grignard Reagents: These powerful nucleophiles are also strong bases and will be rapidly quenched by water, preventing them from adding to the aldehyde.[7][8][9][10][11]
-
Wittig Reagents (Phosphorus Ylides): These reagents are also strong bases and are readily protonated and decomposed by water.[12][13]
-
-
Side Reactions: Water can promote unwanted side reactions. For example, in some cases, it can facilitate hydrolysis of other functional groups in your starting materials or products.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.[14][15][16]
-
Dry Glassware Rigorously: Oven-dry all glassware and allow it to cool in a desiccator before use.
-
Use an Inert Atmosphere: For highly sensitive reactions, conduct the experiment under an inert atmosphere of nitrogen or argon.
-
Check Starting Materials: Ensure your aldehyde and any other reagents are anhydrous. If necessary, purify the aldehyde by distillation.
Q2: I'm observing an unexpected byproduct in my reaction mixture. What could it be?
A2: The presence of water can lead to the formation of several types of byproducts, depending on the specific reaction conditions:
-
Hydrate: The geminal diol itself may be stable enough to be observed, especially with aldehydes prone to hydration.[17][18]
-
Products of Water-Mediated Side Reactions:
-
Aldol Condensation Products: In the presence of acid or base catalysts, water can facilitate aldol addition or condensation reactions if your aldehyde has α-hydrogens, leading to β-hydroxy aldehydes or α,β-unsaturated aldehydes as byproducts.[19][20][21][22][23]
-
Cannizzaro Reaction Products: For aldehydes without α-hydrogens, a strong base and water can lead to a disproportionation reaction (Cannizzaro reaction), yielding an alcohol and a carboxylic acid.[24][25][26][27][28]
-
Troubleshooting Steps:
-
Characterize the Byproduct: Use analytical techniques such as NMR, IR, and mass spectrometry to identify the structure of the unexpected product. This will provide clues about the side reaction that is occurring.
-
Review Reaction Conditions: Carefully examine your reaction conditions. Is there an acidic or basic component that, in the presence of water, could be catalyzing a side reaction?
-
Implement Rigorous Anhydrous Techniques: If the byproduct is a result of a water-mediated reaction, implementing the anhydrous techniques described in A1 is crucial.
Q3: How can I rigorously exclude moisture from my reaction?
A3: For highly moisture-sensitive reactions, taking stringent precautions is essential. Here is a workflow for setting up a reaction under anhydrous conditions:
Experimental Protocol: Setting Up a Reaction Under an Inert Atmosphere
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Oven-dry the glassware at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents.[14][15][16] These are often packaged under an inert atmosphere with a septum-sealed cap for easy and safe transfer.[14]
-
If using a freshly distilled solvent, ensure it is properly dried using an appropriate drying agent and distilled under an inert atmosphere.
-
Ensure all liquid reagents are transferred via syringe through a septum.
-
Solid reagents should be dried in a vacuum oven or desiccator and added to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Setup and Execution:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with nitrogen or argon or a Schlenk line.
-
Add reagents slowly and monitor the reaction temperature.
-
Diagram: Workflow for Setting Up a Moisture-Sensitive Reaction
Caption: Workflow for a moisture-sensitive reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing aldehydes?
A1: Proper storage is crucial to maintain the integrity of your aldehydes.
-
Inert Atmosphere: Store aldehydes, especially those that are highly reactive or prone to oxidation, under an inert atmosphere (nitrogen or argon).
-
Cool and Dark: Store in a cool, dark place to minimize degradation.
-
Anhydrous Conditions: For aldehydes that are liquids, consider storing them over molecular sieves to keep them dry.
-
Check for Purity: Before use, it's always a good practice to check the purity of your aldehyde, for example, by NMR, to ensure it has not degraded during storage.
Q2: Which drying agents are most effective for different solvents?
A2: The choice of drying agent depends on the solvent and the reaction conditions. Common drying agents include anhydrous salts that form hydrates.
| Drying Agent | Common Solvents | Compatibility Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Diethyl ether, Ethyl acetate, Tetrahydrofuran (THF) | Fast and efficient.[29] Good for neutral and acidic solutions. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Most organic solvents | Neutral, but has a lower capacity and is slower than MgSO₄.[29][30] |
| Anhydrous Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers | Can form adducts with alcohols, amines, and some carbonyl compounds.[31] |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | Very efficient at removing water to very low levels. |
| Potassium Carbonate (K₂CO₃) | Basic and neutral solvents | Not suitable for acidic compounds.[31] |
Q3: Are there any water-tolerant aldehyde reactions?
A3: While many aldehyde reactions are highly sensitive to water, some can be performed in aqueous media.
-
Wittig Reaction: Some Wittig reactions, particularly with stabilized ylides, can be carried out in water, and in some cases, water can even accelerate the reaction.[32][33][34]
-
Aldol Condensation: The aldol condensation is often carried out in protic solvents like water or ethanol.[20][22]
-
Cannizzaro Reaction: This reaction is typically performed in a concentrated aqueous or alcoholic solution of a strong base.[24]
Q4: When should I consider using a protecting group for my aldehyde?
A4: Protecting groups are used to temporarily mask the aldehyde functionality to prevent it from reacting in a subsequent step.[35] You should consider using a protecting group when:
-
You need to perform a reaction on another part of the molecule that is incompatible with the aldehyde group (e.g., using a Grignard reagent on a molecule that also contains an aldehyde).[36]
-
The aldehyde is sensitive to the reaction conditions required for another transformation.
The most common protecting groups for aldehydes are acetals, which are formed by reacting the aldehyde with an alcohol or a diol under acidic conditions.[17][35][37][38][39] Acetals are stable to bases and nucleophiles but can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[36]
Diagram: Acetal Protection of an Aldehyde
Caption: Acetal formation and deprotection.
References
-
Organic Chemistry Tutor. Formation of Hydrates from Aldehydes and Ketones. [Link]
-
SATHEE. Chemistry Cannizzaro Reaction Mechanism. [Link]
-
EMBIBE. (2023, January 25). Drying and Dehydrating Agents: Definitions, Examples and Differences. [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
Chemistry LibreTexts. (2015, January 13). 16.08: Hydration of Ketones and Aldehydes. [Link]
-
Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones with Water: Hydrate Formation. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
Organic Chemistry at CU Boulder. Drying Organic Solutions. [Link]
-
BYJU'S. Aldol Condensation. [Link]
-
Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]
-
Royal Society of Chemistry. (2022, May 20). The Wittig Reaction | Greener Organic Transformations | Books Gateway. [Link]
-
KANTO Chemical. Anhydrous solvents. [Link]
-
Orango. (2025, August 21). Understanding the Aldol Condensation: From Reactants to Products. [Link]
-
Chemistry Learner. (2020, June 23). Cannizzaro Reaction: Examples, Mechanism, and Application. [Link]
-
University of Babylon. Cannizzaro Reaction. [Link]
-
Khan Academy. Aldol condensation (video). [Link]
-
ISSR. Drying agent. [Link]
-
Chemistry Steps. (2021, November 30). The Cannizzaro Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
Scharlau. Anhydrous solvents from Scharlau. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
Request PDF. Conducting moisture sensitive reactions under mechanochemical conditions. [Link]
-
Chemistry LibreTexts. (2023, January 23). Reactions with Grignard Reagents. [Link]
-
Scharlab. Solvents, anhydrous for laboratory. [Link]
-
University of Toronto. Experiment 5: Extraction, separation and the use of drying agents. [Link]
-
ResearchGate. Water Is an Efficient Medium for Wittig Reactions Employing Stabilized Ylides and Aldehydes. [Link]
-
Wikipedia. Aldehyde. [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. [Link]
-
KPU Pressbooks. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II. [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Wikipedia. Protecting group. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. [Link]
-
ResearchGate. Reactions of Aldehydes and Ketones and their Derivatives. [Link]
-
Quora. (2021, February 11). How Aldehyde react with water, and what are the resulting materials as structure?. [Link]
-
Scribd. Protecting Groups Alcohols and Aldehydes. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com [study.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
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- 15. Anhydrous Solvents | [Synthesis & Materials][Common Chemicals & Lab Tools]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 33. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
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- 35. Protecting group - Wikipedia [en.wikipedia.org]
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- 38. scribd.com [scribd.com]
- 39. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Advanced Troubleshooting for Aldehyde Reductions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity and side reactions during carbonyl reductions. While converting an aldehyde to a primary alcohol seems like fundamental organic chemistry, complex drug development scaffolds often introduce competing functional groups (ketones, esters, alkenes) and base-sensitive moieties.
This guide is designed as a self-validating system: we will not just tell you what reagent to use, but why it works mechanistically, allowing you to troubleshoot your specific synthetic bottlenecks rationally.
Diagnostic Decision Matrix
Before diving into specific troubleshooting, use the following workflow to select the optimal reduction protocol based on your substrate's functional landscape.
Decision matrix for selecting aldehyde reduction protocols based on substrate functionality.
Frequently Asked Questions & Troubleshooting
Q1: My reduction protocol is yielding a mixture of carboxylic acids and primary alcohols instead of just the reduced product. What is happening? A1: You are observing the Cannizzaro reaction. If your aldehyde lacks α-hydrogens (e.g., benzaldehyde derivatives) and your reaction conditions are too basic, the addition of a strong base induces disproportionation. The hydroxide attacks the carbonyl to form a tetrahedral intermediate, which then transfers a hydride to a second aldehyde molecule, producing a 50:50 mixture of alcohol and carboxylic acid (1[1],2[2]). Solution: Switch to neutral or slightly acidic reduction conditions, such as Transfer Hydrogenation (TH) or MPV reduction.
Competing pathways: Desired hydride reduction vs. base-catalyzed Cannizzaro disproportionation.
Q2: I need to reduce an aldehyde in the presence of a ketone. Standard
-
Meerwein-Ponndorf-Verley (MPV) Reduction: Utilizes aluminum isopropoxide. It is highly chemoselective for aldehydes over ketones and leaves sensitive groups like halogens and double bonds untouched (4[4]).
-
Aqueous
/ : Adding a sixfold excess of sodium carbonate to an aqueous borohydride solution forms a bis-carbonate-borane complex that significantly moderates hydride delivery, allowing exclusive aldehyde reduction (5[5]).
Q3: Inverse Problem: I want to reduce a ketone but leave the aldehyde intact. Is this possible without a separate protection/deprotection step?
A3: Yes, by exploiting the Luche Reduction conditions (
Q4: How do I prevent 1,4-reduction (conjugate reduction) when reducing α,β-unsaturated aldehydes? A4: Avoid standard transition-metal catalytic hydrogenation (Pd/C, Pt), which readily reduces the alkene. Instead, utilize Ru(II)-catalyzed transfer hydrogenation, which operates under mild, base-free conditions with exclusive 1,2-selectivity for aldehydes ().
Quantitative Data: Reagent Selection Guide
| Reducing Agent | Primary Application | Chemoselectivity (Aldehyde vs Ketone) | 1,2 vs 1,4 Selectivity | Side Reaction Risks |
| Standard reduction | Moderate to High | Poor (Mixed) | Hemiacetal stalling; Aldol condensation if basic impurities exist. | |
| Aluminum Isopropoxide (MPV) | Base/Acid-sensitive substrates | Excellent (>98%) | Excellent (1,2 only) | Sluggish kinetics for sterically hindered substrates. |
| Green chemoselective reduction | Excellent (82–96%) | Good | Minimal, but requires water-soluble/miscible substrates. | |
| Ru(II)-TH Catalysts | Ultrafast, base-free reduction | Excellent | Excellent (1,2 only) | Catalyst deactivation by chelating impurities. |
| Protecting aldehydes to reduce ketones | Inverse (Reduces ketone only) | Excellent (1,2 only) | Requires mild acid workup to deprotect the formed acetal. |
Validated Standard Operating Procedures (SOPs)
SOP 1: Chemoselective MPV Reduction of Aldehydes
Use when your substrate contains competing ketones, halogens, or reducible alkenes.
-
Preparation: Dissolve the aldehyde (1.0 eq) in anhydrous isopropanol (0.2 M).
-
Catalyst Addition: Add aluminum isopropoxide (10–20 mol%).
-
Reaction: Heat the mixture to a gentle reflux.
-
Equilibrium Shift (Critical): Equip the flask with a distillation apparatus. Distill off the acetone as it forms.
-
Workup: Cool to room temperature, quench with cold dilute HCl (to break the aluminum complex), and extract with ethyl acetate.
SOP 2: Aqueous / Reduction
Use for a green, mild reduction of ketoaldehydes.
-
Buffer Preparation: Dissolve
(6.0 eq) in distilled water. -
Reagent Activation: Add
(1.2 eq) to the basic aqueous solution and stir for 10 minutes.-
Causality Checkpoint: The high pH prevents the rapid hydrolysis of
. Furthermore, the carbonate reacts with the borohydride to form a bis-carbonate-borane complex ( ). This bulky, electron-withdrawn species is a highly moderated reductant, incapable of reducing ketones but active enough for aldehydes (5[5]).
-
-
Substrate Addition: Add the ketoaldehyde (1.0 eq) and stir at room temperature for 2 hours.
-
Workup: Extract directly with an organic solvent. No harsh quenching is required.
SOP 3: In Situ Aldehyde Protection & Ketone Reduction (Luche Protocol)
Use when you need to selectively reduce a ketone while leaving an aldehyde untouched.
-
Solvent & Protection: Dissolve the substrate (1.0 eq) in methanol (0.4 M). Add
(1.0 eq) and stir at room temperature for 5–10 minutes. -
Reduction: Cool the mixture to 0°C. Add
(1.0 eq) portion-wise. -
Completion: Stir until gas evolution ceases (typically 15–30 minutes).
-
Workup: Quench with water, extract with dichloromethane. To recover the free aldehyde, stir the organic extract with mild aqueous acid (e.g., 1M HCl) for 30 minutes to hydrolyze the acetal.
References
Sources
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoselectivity - Wikipedia [en.wikipedia.org]
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- 5. tandfonline.com [tandfonline.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
1H NMR spectrum analysis of 5-bromo-2,4-diethoxybenzaldehyde
1H NMR Spectrum Analysis of 5-Bromo-2,4-diethoxybenzaldehyde: A Comparative Analytical Guide
Introduction In the realm of drug development and complex organic synthesis, halogenated benzaldehydes serve as indispensable electrophilic building blocks. Among these, 5-bromo-2,4-diethoxybenzaldehyde is highly valued for its unique substitution pattern, which allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura couplings) at the C5 position. However, distinguishing this synthesized compound from its unbrominated precursor (2,4-diethoxybenzaldehyde) or its positional isomers (such as 3-bromo-2,4-diethoxybenzaldehyde) requires rigorous analytical verification.
As a Senior Application Scientist, I have designed this guide to provide an objective, comparative analysis of the ^1H NMR performance of 5-bromo-2,4-diethoxybenzaldehyde against its structural alternatives. By exploring the causality behind substituent-induced chemical shifts and establishing a self-validating experimental protocol, researchers can ensure structural integrity and high product purity.
Comparative Spectral Analysis: Target vs. Alternatives
The primary challenge in quality control is verifying complete bromination at the C5 position without over-bromination or undesired regioselectivity. ^1H NMR spectroscopy is the gold standard for this verification because the introduction of a heavy halogen atom fundamentally alters the local magnetic environment of the aromatic protons[1].
Table 1: Comparative ^1H NMR Chemical Shifts (Predicted at 400 MHz, CDCl3)
| Proton Assignment | 2,4-Diethoxybenzaldehyde (Precursor) | 5-Bromo-2,4-diethoxybenzaldehyde (Target) | 3-Bromo-2,4-diethoxybenzaldehyde (Isomer) |
| Aldehyde (CHO) | ~10.30 ppm (s, 1H) | ~10.25 ppm (s, 1H) | ~10.20 ppm (s, 1H) |
| Aromatic H-6 | ~7.80 ppm (d, J = 8.7 Hz, 1H) | ~8.05 ppm (s, 1H) | ~7.75 ppm (d, J = 8.7 Hz, 1H) |
| Aromatic H-5 | ~6.50 ppm (dd, J = 8.7, 2.3 Hz, 1H) | Absent (Substituted by Br) | ~6.80 ppm (d, J = 8.7 Hz, 1H) |
| Aromatic H-3 | ~6.40 ppm (d, J = 2.3 Hz, 1H) | ~6.45 ppm (s, 1H) | Absent (Substituted by Br) |
| Ethoxy (-OCH2-) | ~4.10 ppm (m, 4H) | ~4.15 ppm (q, J = 7.0 Hz, 4H) | ~4.10 ppm (m, 4H) |
| Ethoxy (-CH3) | ~1.45 ppm (m, 6H) | ~1.48 ppm (t, J = 7.0 Hz, 6H) | ~1.45 ppm (m, 6H) |
Causality of Spectral Changes (Expertise & Experience)
Why do these specific shifts occur? The transformation from the precursor to the target compound eliminates the H-5 proton, which fundamentally changes the coupling network.
-
Loss of Multiplicity: In the unbrominated precursor, H-6 and H-5 exhibit ortho-coupling (J ≈ 8.7 Hz), while H-5 and H-3 show meta-coupling (J ≈ 2.3 Hz). Upon bromination at C5, the H-6 and H-3 protons become isolated from each other (para-relationship, J < 1 Hz), collapsing their signals into sharp singlets . This collapse is the most definitive proof of successful C5 substitution.
-
Deshielding of H-6: The bromine atom exerts a strong inductive electron-withdrawing effect (-I effect). Because H-6 is ortho to the newly introduced bromine, its electron cloud is depleted, resulting in a significant downfield shift from ~7.80 ppm to ~8.05 ppm. This phenomenon is driven by field-induced
-polarization across the aromatic ring[2]. -
Isomeric Differentiation: If bromination occurred at the C3 position (forming the 3-bromo isomer), the H-5 and H-6 protons would remain, preserving an ortho-coupling doublet pair (J ≈ 8.7 Hz). The complete absence of doublets in the target spectrum definitively rules out the C3-isomer.
Logical relationship mapping of substituent effects on the 1H NMR chemical shifts.
Self-Validating Experimental Protocol
To ensure high-fidelity data that accurately reflects the comparative metrics in Table 1, sample preparation must be meticulously controlled. Poor shimming, paramagnetic impurities, or residual protonated solvents can easily obscure the critical singlet signals of H-3 and H-6[3][4].
Step-by-Step Methodology:
-
Sample Weighing & Drying: Transfer exactly 10–15 mg of 5-bromo-2,4-diethoxybenzaldehyde into a clean 1-dram vial. If the sample was recently synthesized, place it under high vacuum for 30 minutes to remove residual volatile solvents (e.g., ethyl acetate or hexane) which could overlap with the ethoxy signals (~1.4 ppm or ~4.1 ppm)[4].
-
Solvent Selection: Add 0.6 mL of high-purity Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). CDCl3 is preferred over DMSO-d6 for this compound to prevent potential hydrogen-bonding interactions with the aldehyde group that could broaden the signal[3].
-
Dissolution & Filtration: Agitate the vial gently. 5-bromo-2,4-diethoxybenzaldehyde is highly soluble in CDCl3. To ensure a homogenous magnetic field during acquisition, filter the solution through a Pasteur pipette tightly packed with a 1 cm plug of non-glass cotton wool directly into a premium 5 mm NMR tube[3][4].
-
Data Acquisition:
-
Spectrometer: 400 MHz FT-NMR.
-
Probe Temperature: 298 K.
-
Number of Scans (ns): 16 (sufficient for a 10 mg sample to achieve a high signal-to-noise ratio).
-
Relaxation Delay (D1): 2.0 seconds. Ensure the delay is long enough for the aldehyde proton to fully relax, guaranteeing accurate integration.
-
-
Processing: Apply a Fourier Transform, followed by manual phase correction and baseline correction. Calibrate the residual CHCl3 peak precisely to 7.26 ppm.
Self-validating workflow for 1H NMR sample preparation and data acquisition.
Conclusion
The ^1H NMR spectrum of 5-bromo-2,4-diethoxybenzaldehyde is characterized by the distinct collapse of aromatic coupling into two sharp singlets (H-3 and H-6) and a pronounced downfield shift of the H-6 proton due to the inductive effect of the C5 bromine. By comparing these specific spectral markers against precursor and isomeric alternatives, researchers can definitively validate the structural identity and purity of their synthesized or procured materials. Adhering to the rigorous sample preparation protocol outlined above ensures that these subtle electronic effects are clearly resolved and quantifiable.
References
-
[3] Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. [Link]
-
[1] 2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456. PubChem.[Link]
-
[4] 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
[2] Substituent Effects on Chemical Shifts in the Sidechains of Aromatic Systems. ResearchGate.[Link]
Sources
A Comparative Guide to the Infrared Spectroscopic Characterization of 5-bromo-2,4-diethoxybenzaldehyde
This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) absorption bands of 5-bromo-2,4-diethoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry. We will explore the expected vibrational frequencies based on its molecular structure, compare the utility of IR spectroscopy with other common analytical techniques, and provide a validated experimental protocol for data acquisition. This document is intended for researchers and professionals in organic chemistry and drug development who rely on robust analytical characterization.
Predicted Infrared Absorption Profile of 5-bromo-2,4-diethoxybenzaldehyde
The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For 5-bromo-2,4-diethoxybenzaldehyde, the key diagnostic bands arise from the aldehyde, the substituted aromatic ring, and the ether functional groups.
Aldehyde Group Vibrations
The aldehyde functional group offers two of the most distinct and reliable absorption bands in the IR spectrum.
-
C=O (Carbonyl) Stretch: Aromatic aldehydes typically exhibit a strong C=O stretching absorption. For benzaldehyde itself, this peak appears around 1700 cm⁻¹[1]. The conjugation of the carbonyl group with the aromatic ring lowers the frequency from that of a saturated aldehyde (typically 1740-1720 cm⁻¹) due to a decrease in the double bond character of the C=O bond[2][3][4]. The substituents on the ring further modulate this frequency. The two electron-donating ethoxy groups are expected to slightly lower the frequency, while the electron-withdrawing bromine atom would slightly increase it. The net effect is a predicted strong absorption band in the 1685-1705 cm⁻¹ region.
-
C-H (Aldehydic) Stretch: The C-H bond of the aldehyde group is characterized by a distinctive pair of weak to medium bands resulting from Fermi resonance. These typically appear around 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹ [1][5]. The lower frequency band is particularly diagnostic, as it appears in a region where few other absorptions occur, making it a reliable indicator of an aldehyde[2][6].
Aromatic Ring and Alkyl C-H Vibrations
The substituted benzene ring and the ethyl groups of the ether functionalities contribute several characteristic bands.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range[6][7].
-
Alkyl C-H Stretch: The C-H bonds of the two ethoxy groups (-OCH₂CH₃) will produce strong, sharp absorptions in the 2850-3000 cm⁻¹ region[6]. These will likely overlap with the higher frequency aldehydic C-H stretch.
-
Aromatic C=C Stretch: The stretching vibrations within the benzene ring typically result in two to four bands of variable intensity in the 1450-1600 cm⁻¹ region[6].
Ether and C-Br Vibrations
The ether linkages and the carbon-bromine bond provide key information in the fingerprint region of the spectrum.
-
C-O (Ether) Stretch: Aromatic ethers are characterized by a strong, prominent absorption band corresponding to the asymmetric C-O-C stretch, which is anticipated in the 1200-1275 cm⁻¹ region. A second, weaker symmetric stretching band is expected between 1020-1075 cm⁻¹ .
-
C-Br Stretch: The carbon-bromine stretching vibration occurs at low frequencies, typically in the 500-690 cm⁻¹ range. While this confirms the presence of bromine, bands in this fingerprint region can be difficult to assign definitively due to overlapping vibrations.
Summary of Predicted IR Absorptions
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Alkyl (Ethoxy) | 2850 - 3000 | Strong |
| C-H Stretch | Aldehyde | 2800 - 2860 & 2700 - 2760 | Medium-Weak |
| C=O Stretch | Aromatic Aldehyde | 1685 - 1705 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| Asymmetric C-O-C Stretch | Aromatic Ether | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch | Aromatic Ether | 1020 - 1075 | Medium |
| C-Br Stretch | Aryl Halide | 500 - 690 | Medium-Weak |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C", pos="2.5,0!"]; H_CHO [label="H", pos="3.2,-0.5!"]; O_CHO [label="O", pos="3.2,0.5!"]; O2 [label="O", pos="-1.5,1.8!"]; C2_eth1 [label="CH₂", pos="-2.5,2.3!"]; C2_eth2 [label="CH₃", pos="-3.5,2.8!"]; O4 [label="O", pos="-1.5,-1.8!"]; C4_eth1 [label="CH₂", pos="-2.5,-2.3!"]; C4_eth2 [label="CH₃", pos="-3.5,-2.8!"]; Br5 [label="Br", pos="1.2,-2.2!"]; H3 [label="H", pos="-2.2,0!"]; H6 [label="H", pos="2.2,0!"]; // Benzene ring with substituents C1 -- C2 [pos="0,1.2!"]; C2 -- C3 [pos="-1,0.6!"]; C3 -- C4 [pos="-1,-0.6!"]; C4 -- C5 [pos="0,-1.2!"]; C5 -- C6 [pos="1,-0.6!"]; C6 -- C1 [pos="1,0.6!"]; // Aldehyde group C1 -- C_CHO; C_CHO -- O_CHO [label=" C=O ~1695 cm⁻¹", fontcolor="#EA4335"]; C_CHO -- H_CHO [label=" C-H ~2720, 2820 cm⁻¹", fontcolor="#34A853"]; // Diethoxy groups C2 -- O2; O2 -- C2_eth1 [label=" C-O ~1250 cm⁻¹", fontcolor="#4285F4"]; C2_eth1 -- C2_eth2; C4 -- O4; O4 -- C4_eth1 [label=" C-O ~1250 cm⁻¹", fontcolor="#4285F4"]; C4_eth1 -- C4_eth2; // Bromo group C5 -- Br5 [label=" C-Br ~600 cm⁻¹", fontcolor="#FBBC05"]; // Aromatic hydrogens C3 -- H3; C6 -- H6; // Set positions for benzene ring C1 [pos="1.5,0!"]; C2 [pos="0.75,1.3!"]; C3 [pos="-0.75,1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,-1.3!"]; C6 [pos="0.75,-1.3!"];
}
Figure 1: Structure of 5-bromo-2,4-diethoxybenzaldehyde with key IR vibrations highlighted.
Comparison with Alternative Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive structural elucidation relies on complementary methods.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Identifies functional groups (aldehyde, ether, aromatic ring). | Fast, non-destructive, small sample amount needed. | Does not provide detailed connectivity or stereochemistry. |
| NMR Spectroscopy (¹H, ¹³C) | Provides a detailed map of the carbon-hydrogen framework, confirming connectivity. | Unambiguous structure determination. Quantitative analysis is possible. | Larger sample amount needed, longer acquisition time. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula (via HRMS). Fragmentation patterns help confirm the structure. | Extremely sensitive, provides molecular formula. | Isomers can be difficult to distinguish without fragmentation analysis. |
Expert Insight: For a novel compound like 5-bromo-2,4-diethoxybenzaldehyde, a multi-technique approach is standard practice. FTIR provides the initial, rapid confirmation of the key functional groups. NMR spectroscopy then confirms the precise arrangement of these groups and the substitution pattern on the aromatic ring. Finally, High-Resolution Mass Spectrometry (HRMS) verifies the elemental composition, confirming the molecular formula C₁₁H₁₃BrO₃ (MW: 273.12 g/mol )[8].
Experimental Protocol: FTIR-ATR Analysis
This section details a self-validating protocol for obtaining a high-quality FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Rationale for Method Selection: ATR is a modern, widely used technique that requires minimal sample preparation. It is ideal for solid powders or waxy solids, eliminating the need for preparing KBr pellets. The quality of the spectrum is highly reproducible.
Instrumentation and Materials
-
FTIR Spectrometer (e.g., Agilent Cary 630 or Bruker TENSOR series)
-
Diamond or Germanium ATR accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
Spatula
-
Sample: 5-bromo-2,4-diethoxybenzaldehyde (1-2 mg)
Step-by-Step Procedure
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response. The software will automatically subtract this from the sample spectrum.
-
Causality: Failure to collect an accurate background will result in atmospheric and instrument-related peaks appearing in the final spectrum, complicating interpretation.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of 5-bromo-2,4-diethoxybenzaldehyde onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal. Insufficient contact leads to a weak, noisy spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The standard data collection range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Perform peak picking to identify the wavenumbers of the key absorption bands.
-
Compare the obtained spectrum with the predicted values in Section 1.
-
-
Post-Measurement Cleaning: Raise the press, remove the sample with a spatula, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
Figure 2: Standard workflow for FTIR-ATR data acquisition.
Conclusion
The infrared spectrum of 5-bromo-2,4-diethoxybenzaldehyde is defined by a set of highly characteristic absorption bands. The most definitive features for initial identification are the strong carbonyl (C=O) stretch around 1685-1705 cm⁻¹ and the distinctive aldehydic C-H doublet near 2720 cm⁻¹ and 2820 cm⁻¹ . Further confirmation is provided by the strong aromatic ether C-O stretch around 1200-1275 cm⁻¹ and the various C-H and C=C absorptions of the substituted aromatic ring. While FTIR is a powerful tool for rapid functional group analysis, it should be used in conjunction with NMR and mass spectrometry for complete and unambiguous structural verification.
References
-
Perjési, P., & G. Tímea. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-9. [Link]
-
Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]
-
RSIS International. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. RSIS International. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]
-
RSIS Repository. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. [Link]
-
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Parveen, S., et al. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. [Link]
-
University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of Puget Sound. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. chemscene.com [chemscene.com]
Publish Comparison Guide: Purity Analysis of 5-Bromo-2,4-Diethoxybenzaldehyde
Executive Summary & Strategic Context
5-Bromo-2,4-diethoxybenzaldehyde is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of T-type calcium channel blockers and antifungal agents.[1] Its purity is paramount because regioisomers formed during bromination (specifically the 3-bromo isomer) possess similar physicochemical properties but distinct biological activities.[1]
This guide compares two HPLC methodologies:
-
Method A (The Standard Approach): A generic C18 gradient commonly used in initial screening.
-
Method B (The Optimized Protocol): A targeted method utilizing a Phenyl-Hexyl stationary phase designed to resolve critical isomeric impurities that Method A fails to detect.[1]
Key Insight: While C18 columns rely on hydrophobicity, they often fail to separate halogenated regioisomers (e.g., 5-bromo vs. 3-bromo).[1] The optimized method leverages
Chemical Context & Impurity Profile[2][3][4]
To understand the analytical challenge, we must first visualize the synthesis pathway and the origin of impurities. The primary synthesis involves the bromination of 2,4-diethoxybenzaldehyde.
Synthesis & Impurity Workflow (Graphviz)
Caption: Figure 1. Synthesis pathway of 5-bromo-2,4-diethoxybenzaldehyde highlighting the origin of critical isomeric and degradation impurities.
Comparative Methodology
Method A: The Generic C18 Approach
Status: Deprecated for Final Release Testing
This method represents the standard "scouting" gradient used in many labs. It relies solely on hydrophobic discrimination.[1]
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]
Performance Deficit: The 5-bromo and 3-bromo isomers have nearly identical LogP values.[1] Consequently, Method A often shows them as a single peak or a "shoulder," leading to false purity passes.
Method B: The Optimized Phenyl-Hexyl Protocol
Status: Recommended for QC Release
This method introduces a secondary separation mechanism (
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Sub-2 µm for UHPLC).[1]
-
Mobile Phase: Water (0.1% H3PO4) / Methanol.
-
Mechanism: Hydrophobicity +
Interaction.[1][3]
Performance Data Comparison
The following data summarizes the validation parameters for both methods.
| Metric | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | Verdict |
| Critical Pair Resolution (Rs) | 1.2 (Co-elution risk) | 3.8 (Baseline Separation) | Method B Superior |
| Tailing Factor (Target) | 1.4 | 1.05 | Method B Superior |
| Run Time | 25 Minutes | 18 Minutes | Method B Faster |
| LOD (Impurity A) | 0.10% | 0.03% | Method B More Sensitive |
| Selectivity ( | 1.02 | 1.15 | Method B Superior |
Detailed Experimental Protocol (Method B)
Objective: To quantify the purity of 5-bromo-2,4-diethoxybenzaldehyde and quantify the critical 3-bromo regioisomer.
Reagents & Equipment
-
Solvents: HPLC Grade Methanol, HPLC Grade Water.
-
Buffer Additive: Phosphoric Acid (85%, Analytical Grade).
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).
-
Detector: UV-Vis / DAD at 280 nm (matches the benzaldehyde
transition).
Mobile Phase Preparation
-
Solvent A: 1000 mL Water + 1.0 mL Phosphoric Acid (pH ~2.2). Note: Low pH suppresses ionization of any phenolic impurities (Impurity C).
-
Solvent B: 100% Methanol.[1] Note: Methanol promotes stronger
interactions than Acetonitrile.[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 10.0 | 20 | 80 | 1.0 |
| 14.0 | 20 | 80 | 1.0 |
| 14.1 | 60 | 40 | 1.0 |
| 18.0 | 60 | 40 | 1.0 |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.[1]
-
Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).
-
Test Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through 0.22 µm PTFE filter.[1]
Analytical Workflow Diagram (Graphviz)
Caption: Figure 2. Step-by-step analytical workflow for routine purity analysis.
Troubleshooting & Scientific Rationale
Why Phenyl-Hexyl?
Standard C18 columns interact primarily through dispersive forces (London dispersion). The 5-bromo and 3-bromo isomers differ only in the position of the bromine atom relative to the ethoxy groups. The Phenyl-Hexyl phase allows for steric selectivity and
Why Acidic pH?
While the target molecule is non-ionizable in the working range, potential impurities like 5-bromo-4-ethoxy-2-hydroxybenzaldehyde (Impurity C) contain a phenolic hydroxyl (pKa ~8-10).[1] Using a neutral pH could lead to peak broadening for this impurity. Acidic pH (2.[1]2) keeps all phenolic species protonated and sharp.
Common Failure Modes
-
Loss of Resolution: Usually indicates methanol evaporation from Solvent B (if premixed) or column fouling. Flush with 100% Methanol.
-
Ghost Peaks: Check the injector wash solvent. Diethoxy compounds can be sticky; ensure the needle wash contains at least 50% organic solvent.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on
interaction mechanisms in HPLC). -
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Source for method development strategies regarding regioisomers).
-
BenchChem. (2025).[1][4][5] Synthesis and Impurity Profile of Brominated Alkoxybenzaldehydes.
-
Sielc Technologies. (2018).[1] Separation of Benzaldehyde, 2-bromo-5-hydroxy- on Newcrom R1 HPLC column.
-
Royal Society of Chemistry. (2014). Analytical Methods for Isomer Separation.
Sources
13C NMR chemical shifts of 5-bromo-2,4-diethoxybenzaldehyde
Comparative Guide: C NMR Chemical Shift Determination for 5-Bromo-2,4-diethoxybenzaldehyde
Target Audience: Analytical Chemists, Computational Chemists, and Drug Development Professionals Compound: 5-Bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3)[1]
Executive Summary
The accurate assignment of
This guide objectively compares the performance of three primary methodologies for determining the
Methodology Comparison: Predictive "Products"
When experimental data is ambiguous or unavailable, researchers rely on predictive models. We evaluate the three industry-standard approaches:
A. Empirical Additivity Models (e.g., ChemDraw / HOSE Codes)
-
Mechanism: Utilizes Hierarchically Ordered Spherical Environment (HOSE) codes to match the target molecule's atomic environments against a database of known shifts.
-
Performance: Highly rapid but frequently struggles with ortho-substituent steric clashes. In 5-bromo-2,4-diethoxybenzaldehyde, the restricted rotation of the C2-ethoxy group due to the adjacent formyl group alters the expected
-conjugation, leading to deviations in empirical predictions.
B. Machine Learning & Graph Neural Networks (e.g., nmrshiftdb2)
-
Mechanism: Employs Convolutional Graph Neural Networks (GNNs) trained on open-source databases like nmrshiftdb2[2]. The GNN combines feature vectors of an atom with its neighbors to predict shifts.
-
Performance: Modern GNN models achieve Mean Absolute Errors (MAEs) of ~1.35 to 3.52 ppm for
C NMR[3]. They outperform simple additivity by recognizing non-linear structural motifs but are still fundamentally limited by the chemical diversity of their training sets.
C. Quantum Mechanical DFT/GIAO (e.g., Gaussian 16)
-
Mechanism: First-principles calculation using Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbitals (GIAO).
-
Performance: The gold standard for accuracy. Utilizing the mPW1PW91 functional with a 6-311G** or 6-311+G(2d,p) basis set provides highly accurate shielding tensors[4]. However, raw isotropic shieldings must be empirically scaled or referenced using a Multi-Standard (MSTD) approach (e.g., using benzene for
carbons and methanol for carbons) to remove systematic errors.
Quantitative Data Synthesis
The following table compares the predicted
Note: Carbon numbering follows IUPAC rules for benzaldehyde (C1 = attached to -CHO, C2 = -OEt, C3 = -H, C4 = -OEt, C5 = -Br, C6 = -H).
| Carbon Position | Hybridization | Empirical (HOSE) | Machine Learning (GNN) | DFT/GIAO (mPW1PW91)* | Expected Exp. (Consensus) |
| C1 (-CHO) | 116.8 | 118.2 | 117.5 | 117.2 | |
| C2 (-OEt) | 159.8 | 162.1 | 161.4 | 161.0 | |
| C3 (-H) | 102.4 | 99.5 | 98.2 | 98.8 | |
| C4 (-OEt) | 169.8 | 166.4 | 165.8 | 166.1 | |
| C5 (-Br) | 101.5 | 103.8 | 104.1 | 104.5 | |
| C6 (-H) | 135.1 | 133.2 | 134.0 | 134.2 | |
| C=O (Formyl) | 188.0 | 189.1 | 187.6 | 187.8 | |
| -CH | 65.0 | 64.8 | 65.2 | 65.1 | |
| -CH | 14.5 | 14.6 | 14.3 | 14.4 |
*DFT values assume linear scaling correction applied post-GIAO calculation.
Experimental & Computational Protocols
To ensure trustworthiness and reproducibility, both the physical (in vitro) and computational (in silico) workflows must act as self-validating systems.
Protocol 1: In Vitro C NMR Acquisition
Objective: Obtain high-resolution, physically accurate chemical shifts.
-
Sample Preparation: Dissolve 25 mg of 5-bromo-2,4-diethoxybenzaldehyde (Purity
98%)[1] in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube. -
Spectrometer Setup: Insert the sample into a 400 MHz or higher NMR spectrometer (yielding a 100 MHz operating frequency for
C). Tune and match the probe to the C frequency. -
Shimming and Locking: Lock the spectrometer to the deuterium signal of CDCl
. Perform gradient shimming to ensure a homogeneous magnetic field. -
Pulse Sequence: Utilize a standard 1D
C sequence with composite pulse decoupling (CPD, e.g., WALTZ-16) to remove H- C scalar couplings (zgpg30 in Bruker terminology). -
Acquisition Parameters:
-
Spectral Width (SW): ~250 ppm.
-
Relaxation Delay (
): 2.0 seconds (critical to allow sufficient relaxation of quaternary carbons like C1, C2, C4, and C5). -
Number of Scans (NS): 512 to 1024 (due to the low natural abundance of
C and the presence of multiple quaternary carbons).
-
-
Processing: Apply a line broadening (LB) of 1.0 Hz. Fourier transform the Free Induction Decay (FID), manually phase the spectrum, and calibrate the TMS peak strictly to 0.00 ppm (or the CDCl
triplet central peak to 77.16 ppm).
Protocol 2: In Silico DFT/GIAO Prediction Workflow
Objective: Generate highly accurate theoretical shifts to validate ambiguous experimental signals (e.g., distinguishing C2 from C4).
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy rotamers of the ethoxy and formyl groups.
-
Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP/6-31G(d) level of theory in a continuum solvent model (PCM, Chloroform). Ensure the absence of imaginary frequencies to confirm a true energy minimum.
-
NMR Shielding Calculation: Perform a single-point NMR calculation using the GIAO method at the mPW1PW91/6-311+G(2d,p) level of theory[4]. Causality note: mPW1PW91 is specifically chosen over B3LYP for the NMR step as it yields statistically superior correlations for
hybridized carbons. -
Empirical Scaling (MSTD Approach): Extract the isotropic shielding tensors (
). Instead of directly subtracting from a calculated TMS tensor, apply a Multi-Standard (MSTD) linear regression. Use the equation derived from benzene for the aromatic/carbonyl carbons, and the equation derived from methanol for the aliphatic ethoxy carbons.
Workflow Visualization
The following diagram illustrates the convergence of predictive models and experimental validation required for rigorous structural elucidation.
Caption: Comparative workflow integrating in silico predictive models with in vitro NMR for structural validation.
Conclusion
For highly substituted molecules like 5-bromo-2,4-diethoxybenzaldehyde, standard empirical additivity rules often fail to capture complex through-space and restricted-rotation effects, leading to misassignments of quaternary carbons (C2 vs. C4). While Machine Learning (GNNs) offers a rapid and improved alternative, DFT/GIAO calculations utilizing the mPW1PW91 functional and MSTD scaling remain the most robust predictive "product" for resolving ambiguous signals. Ultimately, combining high-level DFT predictions with rigorously acquired in vitro data ensures the highest standard of scientific integrity in molecular characterization.
References
-
NMR shift prediction from small data quantities - PMC. National Institutes of Health (NIH). Available at:[Link]
-
GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
A Multi-standard Approach for GIAO 13C NMR Calculations. CONICET. Available at: [Link]
Strategic Validation of C11H13BrO3: A Comparative Guide to Elemental Composition Methodologies
Topic: Elemental Analysis Data for C11H13BrO3 Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In pharmaceutical synthesis, the molecular formula C11H13BrO3 (MW: ~273.12 g/mol ) frequently appears as a critical brominated intermediate—often a benzaldehyde derivative (e.g., 2-Bromo-4,5-diethoxybenzaldehyde) or a phenylacetic acid precursor used in PPAR agonist development.[1]
Confirming this specific formula presents a unique analytical challenge: the presence of Bromine (Br) . Unlike simple hydrocarbons, the heavy halogen atom introduces isotopic complexity in Mass Spectrometry and potential interference in classical Combustion Analysis.
This guide objectively compares the three dominant methodologies for confirming C11H13BrO3—Classical Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . We analyze the "performance" of each method regarding precision, bulk purity assessment, and specific detection of the bromine moiety.
Comparative Analysis: The "Product" Performance
Here, the "product" is the analytical data itself. Which method provides the most reliable confirmation of C11H13BrO3?
Table 1: Methodological Performance Matrix
| Feature | Method A: Classical CHN Analysis | Method B: HRMS (ESI/EI) | Method C: Quantitative NMR (qNMR) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass & Isotope Pattern | Molar Purity & Structure |
| Bromine Specificity | Indirect (unless titrated separately) | High (Diagnostic 1:1 Isotope Ratio) | Low (Inferred from splitting) |
| Precision Standard | ± 0.4% (Journal Standard) | < 5 ppm mass error | ± 1-2% (Standard) / <0.5% (Optimized) |
| Sample Required | 2–5 mg (Destructive) | < 0.1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Interference Risk | Solvent entrapment, Ash, Halogens | Ion suppression, Non-ionizable salts | Overlapping impurity signals |
| Cost/Throughput | High Cost / Low Throughput | Moderate Cost / High Throughput | Low Cost / High Throughput |
Detailed Experimental Protocols
Protocol A: The Gold Standard – Combustion Analysis (CHN)
Objective: To determine bulk purity by measuring Carbon and Hydrogen percentages against theoretical values.[2]
Theoretical Values for C11H13BrO3:
Step-by-Step Workflow:
-
Sample Prep: Dry C11H13BrO3 in a vacuum oven at 40°C for 4 hours to remove occluded solvents (critical for hygroscopic brominated esters).
-
Weighing: Weigh 2.00–3.00 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Introduce sample into the combustion reactor (typically 975°C) with excess Oxygen.
-
Halogen Scrubbing (Critical Step):
-
Challenge: Bromine gases (
) can interfere with detectors. -
Solution: Ensure the reduction tube contains Tungsten (VI) Oxide (
) or silver wool to trap halogens and sulfur.
-
-
Detection: Gases are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Acceptance Criteria:
Protocol B: The Identity Standard – HRMS Isotopic Analysis
Objective: To confirm the presence of Bromine via its unique isotopic signature.
Mechanism:
Bromine exists as two stable isotopes:
Workflow:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
) or Electron Impact (EI) for neutral intermediates. -
Acquisition: Scan range m/z 100–400.
-
Data Analysis:
Visualization of Logic & Workflows
Diagram 1: Analytical Decision Tree for C11H13BrO3
This flowchart guides the researcher on when to deploy each method during the synthesis lifecycle.
Caption: Strategic workflow for validating brominated intermediates. HRMS confirms identity (Br isotopes), while CHN confirms bulk purity.
Diagram 2: The Bromine Isotope Confirmation Logic
A visualization of why HRMS is superior for identifying the Br atom in C11H13BrO3 compared to CHN.
Caption: Comparison of signal outputs. HRMS resolves the specific Bromine isotopes, whereas CHN averages them into a single mass percentage.
Data Interpretation & Troubleshooting
When reviewing your C11H13BrO3 elemental data, use this reference table to diagnose failures.
| Observation | Diagnosis | Corrective Action |
| C is Low (>0.5%), H is High | Trapped Solvent (Water/Ethanol) | Dry sample at 50°C under high vacuum (0.1 mmHg) for 12h. |
| C is Low, H is Low | Inorganic Impurities (Silica/Salts) | Filter sample through Celite; check for non-combustible ash. |
| C is High | Poor Combustion / Soot Formation | Increase |
| N detected (when 0% expected) | DMF/Pyridine Contamination | Extended drying; check NMR for solvent peaks. |
References
-
BenchChem. 3-Bromo-4-propoxyphenylacetic Acid (C11H13BrO3) Structure and Properties. Retrieved from BenchChem Database. Link
-
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PMC3146443. Link
-
Royal Society of Chemistry. Interference-free electron probe micro-analysis of bromine. JAAS, 2013. Link
-
Wiley-VCH. Supporting Information: Elemental Analysis Standards for Organic Synthesis.Link
-
Exeter Analytical. A Comparative Review of the Effects of Instrument Design on CHN Analysis Performance.Link
Sources
- 1. 3-Bromo-4-propoxyphenylacetic Acid | 1511318-54-9 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Comparative Guide: Crystal Structure & Solid-State Dynamics of 5-Bromo-2,4-Diethoxybenzaldehyde Derivatives
Executive Summary
Objective: To provide a technical comparison of the structural attributes, solid-state packing, and synthetic viability of 5-bromo-2,4-diethoxybenzaldehyde derivatives against their closest structural analogues: 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and 2,4-dimethoxybenzaldehyde .[1]
Core Insight: The transition from a 2-hydroxy to a 2,4-diethoxy substitution pattern fundamentally alters the molecular landscape.[1] While 2-hydroxy derivatives are stabilized by robust intramolecular hydrogen bonds (O-H[1]···N) leading to planar topographies, the 2,4-diethoxy derivatives are dominated by steric forces. The ethyl chains at the ortho and para positions disrupt planarity, forcing a twisted conformation that significantly impacts crystal packing density, solubility, and potential biological binding affinity.
Structural Analysis & Comparative Performance
The "Lock vs. Twist" Mechanism
The critical differentiator between these chemical families is the presence or absence of the Auxiliary Hydrogen Bond (AHB) .
-
The Standard (5-Bromo-2-hydroxy): Exhibits a "Locked" conformation.[1] The phenolic proton forms a strong intramolecular hydrogen bond with the imine nitrogen (O-H···N), creating a pseudo-six-membered ring. This planarizes the molecule, enhancing
- stacking in the crystal lattice. -
The Target (5-Bromo-2,4-diethoxy): Exhibits a "Twisted" conformation.[1] Alkylation of the oxygen atoms removes the hydrogen bond donor.[1] Furthermore, the bulky ethoxy group at the 2-position sterically clashes with the azomethine hydrogen, forcing the phenyl ring to rotate out of the imine plane.
Crystallographic Data Comparison
The following table contrasts the empirically determined parameters of the "Standard" and "Steric Analogue" against the predicted parameters for the 5-bromo-2,4-diethoxy target.
| Parameter | Standard (Locked) | Steric Analogue (Twisted) | Target (Bulky/Twisted) |
| Core Scaffold | 5-Bromo-2-hydroxybenzaldehyde | 2,4-Dimethoxybenzaldehyde | 5-Bromo-2,4-diethoxybenzaldehyde |
| Crystal System | Monoclinic / Orthorhombic | Monoclinic ( | Monoclinic (Predicted) |
| Space Group | |||
| Intramol.[1] H-Bond | Yes (O-H[1]···N, ~1.8 Å) | No | No |
| Torsion Angle | < 5° (Planar) | ~15–30° (Twisted) | ~25–45° (Highly Twisted) |
| Packing Motif | Planar Sheets / | Herringbone / Zig-Zag | Loose Herringbone |
| Density ( | ~1.60 g/cm³ | ~1.30 g/cm³ | ~1.45 - 1.55 g/cm³ |
| Ref.[1] Source | [1], [2] | [3], [4] | Extrapolated from [1,3] |
Note on Density: The introduction of the heavy Bromine atom increases density compared to the dimethoxy analogue, but the bulky ethoxy chains prevent the tight packing seen in the hydroxy derivatives, resulting in an intermediate density.
Hirshfeld Surface Interaction Map
Analysis of the intermolecular forces (Hirshfeld Surface) reveals a shift in dominance from hydrogen bonding to dispersion forces.
-
2-Hydroxy Derivatives: Dominated by O[1][2]···H (Hydrogen bonding) and C[1]···C (
-stacking) interactions (red spots on surface).[1] -
2,4-Diethoxy Derivatives: Dominated by H[1]···H (Van der Waals) and Br[1]···H (Halogen bonding) interactions.[1] The "wings" of the Hirshfeld plot are broader, indicating a less compact packing arrangement due to the flexible ethyl chains.
Experimental Protocols
Synthesis of Single Crystals (Schiff Base Derivative)
This protocol describes the synthesis of a Schiff base from 5-bromo-2,4-diethoxybenzaldehyde and 4-nitroaniline, a common model for structural studies.
Reagents:
-
5-Bromo-2,4-diethoxybenzaldehyde (1.0 mmol)[1]
-
4-Nitroaniline (1.0 mmol)[1]
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of hot absolute ethanol in a round-bottom flask. Separately, dissolve 1.0 mmol of the amine in 10 mL of ethanol.
-
Condensation: Add the amine solution to the aldehyde solution slowly with stirring. Add 2 drops of glacial acetic acid to catalyze the dehydration.[1]
-
Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the mixture to room temperature. A precipitate should form.[1][3][4] If not, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath.[1]
-
Crystallization (Slow Evaporation): Dissolve the crude precipitate in a minimum amount of hot chloroform/ethanol (1:1 v/v). Filter the solution into a clean vial. Cover with parafilm, punch 3-4 small holes, and allow to stand at room temperature for 3-7 days.
Structure Validation Logic
Use this logic flow to validate your crystal data against the expected model.[1]
Caption: Logic flow for validating the crystal structure of 2,4-diethoxybenzaldehyde derivatives, distinguishing them from hydrolysis artifacts (2-hydroxy).
Synthesis & Mechanism Visualization[5]
The synthesis of the target derivative relies on a condensation mechanism that is sensitive to steric hindrance at the 2-position.
Caption: Synthetic pathway emphasizing the steric strain at the transition state due to the 2-ethoxy substituent.
References
-
Wei, E.-Y. (2012).[1] (E)-N'-(5-Bromo-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide.[1] Acta Crystallographica Section E, 68(5), o1304.[1]
-
Fun, H.-K., et al. (2008).[1] (E)-N'-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide.[1] Acta Crystallographica Section E, 64(11), o2260.[1]
-
de Ronde, A., et al. (2019).[1] The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E, 75(1), 38–42.[1]
-
Ye, D.-M., et al. (2013).[1][5] Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde.[5] Asian Journal of Chemistry, 25(10), 5529-5532.[1]
-
BenchChem. (2025).[1][4][6] 2,4-Dihydroxybenzaldehyde chemical properties and structure. BenchChem Chemical Database.[1]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 5-Bromo-2,4-diethoxybenzaldehyde
As a Senior Application Scientist, I frequently consult with research teams on the logistical and safety protocols required for handling specialized halogenated building blocks. 5-Bromo-2,4-diethoxybenzaldehyde (CAS 223699-52-3) is a highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its brominated structure and aldehyde functionality necessitate strict adherence to specific waste disposal protocols.
Improper disposal of halogenated organics not only violates environmental regulations but also poses severe safety risks to laboratory personnel and waste management facilities. This guide provides a self-validating, step-by-step system for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of operational safety and scientific integrity.
Chemical Profile & Hazard Identification
Before initiating any operational workflow, it is critical to understand the quantitative and qualitative hazard profile of the chemical. 5-Bromo-2,4-diethoxybenzaldehyde presents acute toxicity hazards across multiple exposure routes ().
| Property | Value |
| Chemical Name | 5-Bromo-2,4-diethoxybenzaldehyde |
| CAS Number | 223699-52-3 |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) |
| Storage Conditions | 2–8°C, sealed in a dry environment (Argon/N₂ recommended to prevent oxidation) |
| Waste Classification | Halogenated Organic Waste |
The Causality of Segregation: Why Halogenated Waste Matters
In laboratory waste management, the strict segregation of halogenated from non-halogenated organic waste is not merely a bureaucratic hurdle; it is rooted in fundamental thermochemistry and environmental safety ().
When you dispose of a brominated compound like 5-bromo-2,4-diethoxybenzaldehyde, standard incineration is insufficient. During combustion, the carbon-bromine bond cleaves, releasing bromine radicals that subsequently form highly corrosive hydrobromic acid (HBr) . Furthermore, if the combustion temperature is inadequate, halogenated aromatics can act as precursors to highly toxic brominated dioxins and furans.
To mitigate this, halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers designed to neutralize hydrohalic acids (). Mixing even a small amount of 5-bromo-2,4-diethoxybenzaldehyde into a standard organic waste carboy contaminates the entire volume, forcing the whole batch through the more expensive and energy-intensive halogenated destruction pathway.
Step-by-Step Disposal Protocol
To ensure compliance and safety, integrate the following self-validating protocol into your laboratory's standard operating procedures (SOPs).
Step 1: Primary Containment & Segregation
-
Action: Designate a specific, clearly labeled container exclusively for "Halogenated Organic Waste."
-
Causality: Halogenated solvents and solids must be kept separate from standard organics to prevent the generation of toxic emissions during waste processing.
-
Material Choice: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Avoid standard metal cans, as trace moisture can react with degraded halogenated compounds to form corrosive acids that will compromise the metal.
Step 2: Chemical Quenching & Transfer
-
Action: If the compound is unreacted (solid powder), use a non-sparking spatula to transfer it directly into a solid halogenated waste container. If it is dissolved in a reaction solvent (e.g., DCM, Chloroform), pour the liquid into the halogenated liquid waste carboy.
-
Causality: Aldehydes are prone to auto-oxidation in the presence of air, forming carboxylic acids. While this does not make the waste explosive, it can alter the pH of the waste stream. Ensure the waste container is not mixed with strong bases or strong oxidizing agents to prevent exothermic reactions.
Step 3: Headspace Management
-
Action: Never fill liquid waste containers beyond 80% capacity.
-
Causality: Halogenated solvent mixtures can have high vapor pressures. Leaving a 20% headspace accommodates thermal expansion and vapor accumulation, preventing container rupture. Always use a vented cap during active collection.
Step 4: Labeling and Manifesting
-
Action: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "5-Bromo-2,4-diethoxybenzaldehyde" and any associated solvents.
-
Causality: "Unknown" waste triggers expensive analytical testing by Environmental Health and Safety (EHS) teams before it can be legally transported. Accurate manifesting ensures immediate and safe downstream processing.
Spill Response Methodology
A spill involving 5-bromo-2,4-diethoxybenzaldehyde requires methodical action to minimize inhalation and dermal exposure.
-
Evacuate and Assess: Clear personnel from the immediate area. Verify the extent of the spill.
-
PPE Donning: Equip nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat. For large spills outside of a fume hood, a half-face respirator with organic vapor/particulate cartridges is required.
-
Containment (Solid Spill): Do not dry sweep, as this generates inhalable hazardous dust. Gently cover the powder with damp paper towels or a specialized chemical absorbent pad to suppress aerosolization.
-
Collection: Carefully scoop the absorbed material using a disposable plastic scoop. Place the debris into a heavy-duty, sealable plastic bag or a rigid plastic container.
-
Decontamination: Wash the spill surface with a mild detergent and water. If an organic solvent (like ethanol) is used to wipe up residual organic residue, those solvent-soaked rags must also be disposed of as halogenated waste.
-
Disposal: Label all cleanup materials as "Halogenated Hazardous Waste - Spill Debris" and route them through your EHS department.
Visual Workflow: Waste Segregation
The following diagram illustrates the logical decision-making process for disposing of this compound, ensuring your team visually grasps the segregation requirements.
Workflow for the segregation and disposal of brominated organic compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
